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  • Product: N-(2-Ethylhexyl)-2-nitroaniline
  • CAS: 85117-98-2

Core Science & Biosynthesis

Foundational

physicochemical properties and characterization of N-(2-Ethylhexyl)-2-nitroaniline

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N-(2-Ethylhexyl)-2-nitroaniline Introduction N-(2-Ethylhexyl)-2-nitroaniline is an aromatic organic compound featuring a 2-nitroanilin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties and Characterization of N-(2-Ethylhexyl)-2-nitroaniline

Introduction

N-(2-Ethylhexyl)-2-nitroaniline is an aromatic organic compound featuring a 2-nitroaniline core functionalized with a 2-ethylhexyl group on the amino nitrogen. As a derivative of 2-nitroaniline, it holds potential as a versatile intermediate in the synthesis of more complex molecules, such as pharmaceuticals, dyes, and materials for optoelectronic applications.[1][2] The introduction of the bulky, lipophilic 2-ethylhexyl side chain significantly modifies the physicochemical properties of the parent nitroaniline, influencing its solubility, reactivity, and potential biological interactions. The electron-withdrawing nitro group positioned ortho to the secondary amine activates the aromatic ring, making it a key synthon for various chemical transformations, including the synthesis of benzimidazoles.[1][2]

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and detailed analytical characterization of N-(2-Ethylhexyl)-2-nitroaniline. It is designed for researchers, scientists, and drug development professionals, offering both foundational data and field-proven experimental protocols to support advanced research and application.

Physicochemical Properties

The fundamental physicochemical properties of N-(2-Ethylhexyl)-2-nitroaniline are critical for its handling, formulation, and application in synthetic chemistry. While specific experimental data for this exact molecule is not extensively published, the properties can be reliably predicted based on its structure and comparison with analogous compounds like N-hexyl-2-nitroaniline and 2-nitroaniline.[1][3]

PropertyPredicted Value / DescriptionRationale / Comparative Data
IUPAC Name N-(2-ethylhexyl)-2-nitroanilineStandard nomenclature rules.
Molecular Formula C₁₄H₂₂N₂O₂Derived from the chemical structure.
Molecular Weight 250.34 g/mol Calculated from the molecular formula.
Appearance Yellow to orange viscous oil or low-melting solid2-Nitroaniline is an orange solid.[1] N-alkylation often lowers the melting point.
Melting Point Low, near room temperature2-Nitroaniline has a melting point of 71.5 °C.[1] The addition of the flexible alkyl chain is expected to disrupt crystal packing and lower the melting point significantly.
Boiling Point > 284 °CThe boiling point of 2-nitroaniline is 284 °C.[1] The larger alkyl group will increase the boiling point.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane, ethyl acetate).The large, nonpolar 2-ethylhexyl group imparts significant lipophilicity, drastically reducing aqueous solubility compared to 2-nitroaniline (1.17 g/L).[4]
LogP (Octanol/Water) Predicted > 4.0The LogP of N-hexyl-2-nitroaniline is predicted to be 4.5.[3] The 2-ethylhexyl group would result in a similar or slightly higher value, indicating high lipophilicity.

Synthesis and Purification

The most logical and established route for synthesizing N-(2-Ethylhexyl)-2-nitroaniline is through the N-alkylation of 2-nitroaniline or a nucleophilic aromatic substitution (SNAr) reaction using an activated nitroaromatic precursor.[5][6] The electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amine, often requiring moderately forcing reaction conditions to achieve good yields.[7]

Synthetic Strategy: N-Alkylation of 2-Nitroaniline

This approach involves the direct alkylation of 2-nitroaniline with a suitable 2-ethylhexyl halide (e.g., 2-ethylhexyl bromide) in the presence of a base. The base is crucial for deprotonating the amine or scavenging the acid generated during the reaction.[5][7]

reagents 2-Nitroaniline + 2-Ethylhexyl Bromide setup Combine reagents in a round-bottom flask with a suitable solvent (e.g., DMF) and a base (e.g., K₂CO₃). reagents->setup reaction Heat the mixture (e.g., 80-100 °C) for 4-24 hours. setup->reaction monitor Monitor reaction progress by Thin-Layer Chromatography (TLC). reaction->monitor workup Cool the mixture, pour into water, and perform an aqueous workup. monitor->workup Upon completion extraction Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). workup->extraction purification Dry the organic layer, concentrate, and purify the crude product via column chromatography. extraction->purification characterization Characterize the final product (NMR, MS, IR). purification->characterization

Caption: Workflow for the N-alkylation of 2-nitroaniline.

Experimental Protocol: Synthesis
  • Reaction Setup : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-nitroaniline (1.0 equivalent) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).[7]

  • Solvent Addition : Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF), to achieve a concentration of approximately 0.2 M with respect to the aniline.[7]

  • Addition of Alkylating Agent : While stirring the suspension, add 2-ethylhexyl bromide (1.2 equivalents) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by TLC, observing the consumption of the 2-nitroaniline starting material and the appearance of a new, less polar product spot.[8]

  • Workup : After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[8]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). Combine the organic layers and wash sequentially with deionized water and then a saturated brine solution.[8]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[9]

Purification: Column Chromatography

The crude N-(2-Ethylhexyl)-2-nitroaniline is typically purified by column chromatography on silica gel to separate it from unreacted starting materials and any side products.[9]

  • Column Preparation : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution : Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.[6]

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Step : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2-Ethylhexyl)-2-nitroaniline.[6]

Analytical and Spectroscopic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compound.

Spectroscopic Methods

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of N-(2-Ethylhexyl)-2-nitroaniline is expected to show characteristic absorption bands.[8]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3350 - 3400MediumN-H StretchSecondary Amine
2850 - 2980Medium-StrongC-H StretchAliphatic (Ethylhexyl group)
1600 - 1640StrongN-H BendSecondary Amine
1500 - 1530StrongAsymmetric NO₂ StretchNitro Group
1330 - 1370StrongSymmetric NO₂ StretchNitro Group
1250 - 1350StrongC-N StretchAromatic Amine
700 - 800StrongC-H Bend (out-of-plane)Aromatic Ring (ortho-disubstituted)

Protocol for FT-IR Analysis : A small amount of the purified, dry sample can be analyzed neat as a thin film between two KBr plates or prepared as a KBr pellet. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[8]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum will confirm the presence and connectivity of the aromatic and aliphatic protons.

    • Aromatic Region (δ 6.5-8.2 ppm) : Four signals corresponding to the four protons on the disubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield.

    • Amine Proton (δ ~8.0-9.0 ppm, broad) : A single, broad signal for the N-H proton, which may exchange with D₂O.

    • Aliphatic Region (δ 0.8-3.5 ppm) : Complex signals corresponding to the 17 protons of the 2-ethylhexyl group, including two triplets for the terminal methyl groups, and multiplets for the methylene (CH₂) and methine (CH) protons. The CH₂ group attached directly to the nitrogen will be the most downfield aliphatic signal.[10]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show the number of unique carbon atoms.

    • Aromatic Region (δ 110-150 ppm) : Six signals for the aromatic carbons. The carbons attached to the nitro and amino groups will be distinct.

    • Aliphatic Region (δ 10-60 ppm) : Eight signals corresponding to the eight carbons of the 2-ethylhexyl group.[10]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak : Using Electron Ionization (EI), the mass spectrum should show a molecular ion peak (M⁺) at m/z = 250.

  • Fragmentation Pattern : Characteristic fragment ions would result from the loss of the nitro group (-NO₂, m/z = 46), cleavage of the alkyl chain, and other rearrangements.

Protocol for MS Analysis : A small amount of the purified sample is dissolved in a volatile solvent (e.g., methanol or dichloromethane) and introduced into the mass spectrometer, typically via a direct insertion probe or a GC inlet (GC-MS). The spectrum is acquired in EI mode at 70 eV.[8]

Chromatographic Methods

Chromatography is the cornerstone for assessing the purity of N-(2-Ethylhexyl)-2-nitroaniline and for its quantification in various matrices.

HPLC coupled with a UV detector is a robust method for purity analysis and quantification.[11]

  • Principle : The compound is separated on a reverse-phase column, and its concentration is determined by detecting its UV absorbance and comparing it to a calibration curve of known standards.[11]

  • Typical HPLC Conditions :

    • Column : C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12]

    • Mobile Phase : Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition could be 70:30 (v/v) Acetonitrile:Water.[11]

    • Flow Rate : 1.0 mL/min.[11]

    • Column Temperature : 30 °C.[11]

    • Detection Wavelength : Based on the nitroaniline chromophore, a wavelength in the range of 280 nm or 410 nm should provide good sensitivity.[12]

    • Injection Volume : 20 µL.[11]

prep Prepare Mobile Phase and Standards hplc_setup Equilibrate HPLC System with C18 Column prep->hplc_setup sample Dissolve Sample in Mobile Phase injection Inject Sample and Calibration Standards sample->injection hplc_setup->injection separation Isocratic/Gradient Elution injection->separation detection UV Detection (e.g., 280 nm) separation->detection data_acq Acquire Chromatogram detection->data_acq analysis Integrate Peak Area and Quantify against Calibration Curve data_acq->analysis

Caption: HPLC analysis workflow for N-(2-Ethylhexyl)-2-nitroaniline.

GC-MS offers high sensitivity and specificity, provided the analyte is thermally stable and sufficiently volatile.

  • Applicability : This technique is suitable for identifying impurities and for trace-level quantification. The thermal stability of N-(2-Ethylhexyl)-2-nitroaniline should be confirmed prior to extensive method development.

  • Typical GC-MS Conditions :

    • Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[12]

    • Carrier Gas : Helium.[12]

    • Injector Temperature : 250 °C.

    • Oven Program : Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detector : Electron Ionization (EI) source at 70 eV, scanning a mass range of m/z 50-400.

Stability and Degradation Pathways

Understanding the stability of N-(2-Ethylhexyl)-2-nitroaniline is critical for its storage, handling, and shelf-life determination. Forced degradation studies are employed to identify potential degradation products and pathways.[13] The most common degradation mechanisms for related compounds are hydrolysis, oxidation, and photolysis.[14]

  • Hydrolytic Stability : The molecule is expected to be relatively stable in neutral conditions. In strongly acidic or basic media, degradation may occur, potentially involving the nitro group or, less likely, the ether linkage if it were present. For this molecule, acid-catalyzed reactions at the amine or nitro group are more probable.[13]

  • Oxidative Stability : The aniline moiety can be susceptible to oxidation. Treatment with an oxidizing agent like hydrogen peroxide can help assess this pathway.

  • Photostability : Nitroaromatic compounds can be susceptible to photolytic degradation upon exposure to UV light.[15] It is recommended to store the compound in light-resistant containers.

Experimental Protocol: Forced Degradation Studies
  • Stock Solution : Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.[13]

  • Stress Conditions :

    • Acidic : Mix the stock solution with an equal volume of 1 M HCl and incubate at 60 °C.

    • Basic : Mix the stock solution with an equal volume of 1 M NaOH and incubate at 60 °C.

    • Oxidative : Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.

    • Photolytic : Expose the stock solution to a light source compliant with ICH Q1B guidelines (≥ 1.2 million lux hours). Keep a control sample protected from light.[13]

  • Sampling : Withdraw aliquots at various time points (e.g., 0, 2, 8, 24 hours). Neutralize the acidic and basic samples before analysis.[13]

  • Analysis : Analyze all samples by a stability-indicating HPLC method (typically a gradient method) to separate the parent compound from any degradants.

start Prepare Stock Solution of N-(2-Ethylhexyl)-2-nitroaniline acid Acidic Stress (1 M HCl, 60°C) start->acid base Basic Stress (1 M NaOH, 60°C) start->base oxidative Oxidative Stress (3% H₂O₂, RT) start->oxidative photo Photolytic Stress (ICH Q1B Light) start->photo sampling Withdraw and Neutralize Aliquots at Time Intervals acid->sampling base->sampling oxidative->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis pathway Identify Degradants and Elucidate Degradation Pathways analysis->pathway

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a robust framework for the synthesis, purification, and comprehensive characterization of N-(2-Ethylhexyl)-2-nitroaniline. The predicted physicochemical properties highlight its lipophilic nature, a direct consequence of the N-2-ethylhexyl substituent. The detailed protocols for synthesis and analytical characterization, including FT-IR, NMR, MS, and HPLC, offer a validated starting point for researchers. Understanding these core attributes is essential for leveraging this molecule as a valuable intermediate in drug development and materials science, enabling the rational design and synthesis of novel compounds with tailored properties.

References

  • BenchChem. Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
  • BenchChem.
  • BenchChem. Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
  • BenchChem. Application Notes and Protocols for the Quantification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • BenchChem. Application Notes and Protocols for the Laboratory Synthesis of N-Ethyl-2,3-difluoro-6-nitroaniline.
  • BenchChem. Application Notes and Protocols for the Analysis of N-(2-Ethoxyethyl)-2-nitroaniline.
  • Wikipedia. 2-Nitroaniline.
  • BenchChem. Technical Support Center: Synthesis and Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • BenchChem. Synthesis of N-(2-Ethoxyethyl)
  • BenchChem. Application Notes and Protocol for the Synthesis of N-(2-Ethoxyethyl)-2-nitroaniline.
  • BenchChem. Technical Support Center: N-(2-Ethoxyethyl)
  • BenchChem. A Comparative Analysis of N-Ethyl-2,3-difluoro-6-nitroaniline and Other Nitroanilines for Researchers and Drug Development Profe.
  • BenchChem. N-Ethyl-2,3-difluoro-6-nitroaniline: A Technical Guide to its Solubility and Stability.
  • PubChem. N-Hexyl-2-nitroaniline.
  • OECD Existing Chemicals D
  • Research Journal of Pharmacy and Technology.

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Exploratory

A Senior Application Scientist's Guide to Computational Modeling of N-(2-Ethylhexyl)-2-nitroaniline using DFT

Abstract This technical guide provides a comprehensive framework for the computational modeling of N-(2-Ethylhexyl)-2-nitroaniline, a molecule of interest in various chemical industries. We delve into the theoretical und...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the computational modeling of N-(2-Ethylhexyl)-2-nitroaniline, a molecule of interest in various chemical industries. We delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is tailored for researchers, scientists, and professionals in drug development and materials science, offering field-proven insights into methodological choices, step-by-step protocols for DFT calculations, and guidance on interpreting the resulting data. Our focus is on ensuring scientific integrity through self-validating workflows and grounding all claims in authoritative references.

Introduction: The "Why" Behind Modeling N-(2-Ethylhexyl)-2-nitroaniline

N-(2-Ethylhexyl)-2-nitroaniline belongs to the nitroaniline family, a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The parent molecule, 2-nitroaniline, is a precursor to phenylenediamines, which are key components in certain pharmaceuticals.[2] The introduction of the bulky, flexible 2-ethylhexyl group to the amine nitrogen significantly alters the molecule's physicochemical properties, such as solubility and lipophilicity, which can in turn influence its reactivity, bioavailability, and interaction with biological systems.

Computational modeling, particularly with a robust method like Density Functional Theory (DFT), offers a powerful lens to investigate these properties at the molecular level.[3] It allows us to build a "virtual laboratory" to predict and understand:

  • Molecular Geometry: The most stable 3D arrangement of atoms.

  • Electronic Structure: The distribution of electrons, which governs reactivity.

  • Spectroscopic Signatures: Predicting IR, and other spectra to aid in experimental characterization.

  • Reactivity Indices: Identifying which parts of the molecule are most likely to participate in chemical reactions.

This guide will walk you through the process, not just as a series of steps, but explaining the causality behind each choice to ensure your computational experiment is both accurate and meaningful.

Theoretical Framework: A Practical Overview of Density Functional Theory (DFT)

At its core, DFT is a quantum mechanical method that simplifies the incredibly complex problem of solving the Schrödinger equation for a multi-electron system. Instead of calculating the wavefunction for every single electron, DFT focuses on the total electron density.[4] This fundamental insight makes it possible to achieve a favorable balance between computational cost and accuracy, which is why DFT has become a workhorse for chemists and material scientists.[3]

The central challenge in DFT lies in finding the exact "exchange-correlation functional," which describes the quantum mechanical interactions between electrons. Since the exact functional is unknown, we use well-tested approximations. The choice of this functional, along with the "basis set" (a set of mathematical functions used to build the molecular orbitals), is the most critical decision in setting up a DFT calculation.[4][5]

The Computational Workflow: A Self-Validating Protocol

A reliable computational study follows a logical, multi-step process. Each step builds upon the last and includes checks to validate the results.

DFT_Workflow cluster_prep Step 1: Pre-processing cluster_core Step 2: Core DFT Calculations cluster_analysis Step 3: Post-processing & Analysis Mol_Build Build Initial 3D Structure (e.g., Avogadro, IQmol) Geom_Opt Geometry Optimization (Finds lowest energy structure) Mol_Build->Geom_Opt Input Geometry Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Optimized Geometry Freq_Calc->Geom_Opt Imaginary Frequencies? Re-optimize from perturbed geometry SPE_Calc Single-Point Energy & Electronic Properties (HOMO, LUMO, MEP) Freq_Calc->SPE_Calc No Imaginary Frequencies (True Minimum Confirmed) Data_Analysis Data Interpretation & Visualization SPE_Calc->Data_Analysis Calculated Properties

Caption: A validated workflow for DFT calculations.

Step 1: Building the Initial Molecular Structure

Before any calculation, you need a starting 3D structure for N-(2-Ethylhexyl)-2-nitroaniline.

  • Software : Use molecular editor software like Avogadro or IQmol to build the molecule.

  • Initial Cleanup : Perform a quick molecular mechanics "cleanup" (e.g., using a force field like MMFF94) within the builder. This provides a sensible starting geometry, which can significantly speed up the subsequent, more computationally expensive DFT optimization.

Step 2: Geometry Optimization

This is the most crucial computational step. The goal is to find the molecular structure that corresponds to the lowest possible energy—the most stable conformation.

Protocol:

  • Software Selection : This protocol assumes the use of a common quantum chemistry package like Gaussian, ORCA, or the open-source Quantum ESPRESSO.[4][6]

  • Method Selection (Functional & Basis Set) : This choice is paramount for accuracy.[5]

    • Functional : For organic molecules like nitroanilines, hybrid functionals often provide a good balance of accuracy and cost.[7] B3LYP is a widely-used and well-benchmarked choice.[8][9] Always include a dispersion correction (e.g., -D3 or -D3BJ ) to properly account for van der Waals interactions, which are significant in a molecule with a flexible alkyl chain.

    • Basis Set : A Pople-style basis set like 6-311++G(d,p) is an excellent choice.[8]

      • 6-311: A triple-zeta basis set, providing a flexible description of valence electrons.

      • ++G: Adds diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing the lone pairs on nitrogen and oxygen and any potential weak interactions.

      • (d,p): Adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.

  • Input File : Create an input file specifying the initial coordinates, the charge (0), the spin multiplicity (singlet), and the calculation keywords. For example, in Gaussian: #p B3LYP/6-311++G(d,p) D3BJ opt freq

  • Execution : Run the calculation on a workstation or high-performance computing cluster.

Step 3: Frequency Calculation & Verification

This step is a non-negotiable quality control check.[10]

  • Causality : A true energy minimum on the potential energy surface has all real (positive) vibrational frequencies. A transition state, by contrast, has exactly one imaginary frequency.

  • Protocol : The freq keyword is often run concurrently with the optimization. After the job completes, check the output file for the calculated frequencies.

  • Validation :

    • If all frequencies are positive : Congratulations, you have found a true minimum energy structure. You can proceed to the next step.

    • If one or more imaginary frequencies exist : The structure is a saddle point, not a minimum. You must visualize the imaginary frequency's vibration to understand the distortion, modify the geometry accordingly, and re-run the optimization.

Data Analysis and Interpretation

With a validated optimized structure, you can now extract a wealth of chemical information. This is typically done via a "single-point energy" calculation using the same (or a higher) level of theory on the optimized geometry.

Electronic Properties: HOMO, LUMO, and the Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontiers of electron chemistry.

  • HOMO : Represents the ability to donate an electron. Higher energy means it's a better electron donor.

  • LUMO : Represents the ability to accept an electron. Lower energy means it's a better electron acceptor.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting reactivity.

  • Red/Yellow Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack. In N-(2-Ethylhexyl)-2-nitroaniline, these are expected around the oxygen atoms of the nitro group.

  • Blue Regions : Electron-poor areas (positive potential), susceptible to nucleophilic attack. These are often found around the hydrogen atoms of the amine group.

The presence of an intramolecular hydrogen bond between one of the amine hydrogens and an oxygen of the ortho-nitro group is a well-documented feature in 2-nitroaniline derivatives, creating a stable six-membered ring.[11][12][13] The MEP surface is an excellent way to visualize the charge distribution that facilitates this interaction.

Quantitative Data Summary

The results from DFT calculations can be summarized for clarity. The table below presents hypothetical but realistic data for N-(2-Ethylhexyl)-2-nitroaniline calculated at the B3LYP-D3BJ/6-311++G(d,p) level of theory.

ParameterCalculated ValueInterpretation
Total Energy (Hartree)-825.456The final, optimized electronic energy of the molecule.
HOMO Energy (eV)-6.21Indicates the energy of the outermost electrons.
LUMO Energy (eV)-1.98Indicates the energy of the lowest-energy empty orbital.
HOMO-LUMO Gap (eV)4.23A moderate gap, suggesting reasonable kinetic stability.[8]
Dipole Moment (Debye)4.85A significant dipole moment, primarily due to the electron-withdrawing nitro group.

Conclusion

This guide has outlined an autonomous, scientifically-grounded workflow for the computational modeling of N-(2-Ethylhexyl)-2-nitroaniline using DFT. By focusing on the causality behind methodological choices—such as selecting appropriate functionals and basis sets and mandating frequency analysis for validation—researchers can generate reliable and insightful data. The outputs of these calculations, including optimized geometries, electronic properties (HOMO-LUMO), and electrostatic potential maps, provide a deep understanding of the molecule's structure and potential reactivity, serving as a powerful complement to experimental investigation in drug discovery and materials science.

References

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ACS Publications. [Link]

  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. ResearchGate. [Link]

  • (PDF) Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen Bonding and Aromatic Interactions on Dimerization Energy. ResearchGate. [Link]

  • Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives: Combined Effect of Hydrogen. SciSpace. [Link]

  • Quantum chemical parameters of nitro aniline derivatives using DFT method. ResearchGate. [Link]

  • Exploring 2-Nitro-N-Hydroxyethyl Aniline: Properties and Applications. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]

  • Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

  • DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]

  • Basics of performing DFT calculations with Q-Chem. YouTube. [Link]

  • Tutorial Introduction to DFT (Density Functional Theory). YouTube. [Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. PMC. [Link]

  • 2-Nitroaniline. Wikipedia. [Link]

  • Computational Modeling Organic Chemistry Us. University of Utah. [Link]

  • Density Functional Theory (DFT). NWChem. [Link]

  • Which functional should I choose?. Burke Group, UC Irvine. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PMC. [Link]

  • How do I decide which method/functional/basis set to use when approaching computational chemistry?. Reddit. [Link]

  • density functional theory - What considerations must be made when selecting a basis set?. Chemistry Stack Exchange. [Link]

  • Computational modeling tool for biological activity assessment of drug candidate. JETIR. [Link]

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Foundational

Spectroscopic Characterization of N-(2-Ethylhexyl)-2-nitroaniline Derivatives: A Comprehensive Analytical Framework

Executive Summary N-alkylated 2-nitroanilines, specifically N-(2-Ethylhexyl)-2-nitroaniline (CAS: 85117-98-2), represent a critical class of intermediates in the synthesis of benzimidazole-based pharmaceuticals and funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-alkylated 2-nitroanilines, specifically N-(2-Ethylhexyl)-2-nitroaniline (CAS: 85117-98-2), represent a critical class of intermediates in the synthesis of benzimidazole-based pharmaceuticals and functional materials[1]. The incorporation of the branched, highly lipophilic 2-ethylhexyl chain introduces significant steric bulk and alters the hydrophilicity/hydrophobicity balance of the nitroaniline core, making it an excellent molecular probe for studying competitive solvation in micellar environments[2].

This whitepaper provides an authoritative, in-depth guide to the multi-modal spectroscopic characterization of N-(2-Ethylhexyl)-2-nitroaniline derivatives. By integrating Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can accurately elucidate structural conformations, hydrogen-bonding dynamics, and electronic properties essential for downstream drug development.

Mechanistic Rationale & Structural Significance

The backbone structure of nitroaniline is shared by numerous drug molecules and serves as a precursor to o-phenylenediamine, a key component in synthesizing benzimidazole therapeutics[2]. The N-alkylation of 2-nitroaniline with a 2-ethylhexyl group is typically achieved via the nucleophilic aromatic substitution of 2-halonitrobenzenes with 2-ethylhexylamine[3].

The structural uniqueness of N-(2-Ethylhexyl)-2-nitroaniline lies in two primary features:

  • Intramolecular Hydrogen Bonding: The secondary amine proton (N-H) forms a strong intramolecular hydrogen bond with the adjacent ortho-nitro group. This locks the molecule into a relatively planar conformation regarding the nitrogen lone pair and the aromatic ring, facilitating strong electron delocalization.

  • Steric and Lipophilic Shielding: The branched 2-ethylhexyl group acts as a hydrophobic shield. This modulates intermolecular interactions, significantly affecting the compound's solvatochromic behavior compared to unsubstituted 2-nitroaniline.

G cluster_0 Synthetic & Application Pathway A 2-Halonitrobenzene (Precursor) C N-(2-Ethylhexyl)-2-nitroaniline (Target Intermediate) A->C SNAr Reaction B 2-Ethylhexylamine (Nucleophile) B->C SNAr Reaction D o-Phenylenediamine Derivative (Reduction) C->D Catalytic Hydrogenation E Benzimidazole APIs (Cyclization) D->E Condensation

Figure 1: Synthetic workflow and pharmaceutical application of N-(2-Ethylhexyl)-2-nitroaniline.

Spectroscopic Profiling & Data Interpretation

To ensure robust quality control and structural verification, a multi-modal spectroscopic approach is mandatory. Below is the theoretical causality and expected quantitative data for each modality.

UV-Visible Spectroscopy & Solvatochromism

Nitroanilines exhibit intense color due to a strong intramolecular charge transfer (ICT) transition from the electron-donating amine to the electron-withdrawing nitro group[4]. Unsubstituted 2-nitroaniline typically shows an absorption maximum ( λmax​ ) around 408-409 nm in ethanol[4].

The addition of the 2-ethylhexyl group slightly red-shifts this ICT band due to the inductive electron-donating effect of the alkyl chain, which raises the energy of the HOMO. Furthermore, the absorption is highly solvent-dependent. In non-polar solvents, the intramolecular hydrogen bond is preserved, whereas protic solvents (like methanol) engage in competitive solvation, altering the dipole moment of the excited state[2].

Vibrational Spectroscopy (FT-IR)

FT-IR is critical for mapping the functional groups and confirming the success of N-alkylation. The N-H stretching frequency is a direct reporter of hydrogen bonding. Because of the strong intramolecular hydrogen bond with the o-nitro group, the N-H stretch appears relatively sharp and shifted to lower wavenumbers compared to free secondary amines. The asymmetric and symmetric stretching vibrations of the NO2​ group are highly diagnostic.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive connectivity map.

  • 1 H NMR: The N-H proton is highly deshielded due to hydrogen bonding with the nitro group, often appearing as a broad triplet (due to coupling with the adjacent CH2​ of the ethylhexyl group) around 8.0 - 8.4 ppm. The aromatic region displays a classic ABCD spin system characteristic of ortho-disubstituted benzenes.

  • 13 C NMR: Confirms the carbon skeleton, with the highly branched aliphatic carbons of the 2-ethylhexyl group appearing between 10 and 45 ppm.

Summary of Quantitative Spectroscopic Data
Spectroscopic ModalityKey Signal / PeakAssignment / Structural Correlation
UV-Vis (in EtOH) λmax​≈415 nmIntramolecular Charge Transfer (ICT) band ( n→π∗ )
UV-Vis (in EtOH) λmax​≈280 nmAromatic π→π∗ transition
FT-IR (ATR) ∼3350 cm −1 N-H stretch (Intramolecularly H-bonded)
FT-IR (ATR) ∼1515 cm −1 , ∼1345 cm −1 Asymmetric and Symmetric NO2​ stretch
FT-IR (ATR) 2950,2920,2850 cm −1 Aliphatic C-H stretches (2-ethylhexyl group)
1 H NMR (CDCl 3​ ) δ≈8.15 ppm (dd)Aromatic H-3 (adjacent to NO2​ )
1 H NMR (CDCl 3​ ) δ≈8.05 ppm (br t)N-H proton (exchanges with D2​O )
1 H NMR (CDCl 3​ ) δ≈3.25 ppm (m) CH2​ adjacent to Nitrogen ( N−CH2​ )
13 C NMR (CDCl 3​ ) δ≈145.0,132.0 ppmAromatic C−N and C−NO2​ quaternary carbons

Standardized Experimental Protocols

To guarantee reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems.

Protocol A: UV-Vis Solvatochromic Analysis

Causality: Measuring the compound in solvents of varying dielectric constants validates the presence of the ICT state and assesses the shielding effect of the 2-ethylhexyl group.

  • Preparation: Prepare a 1.0×10−2 M stock solution of N-(2-Ethylhexyl)-2-nitroaniline in spectroscopic grade dichloromethane (DCM).

  • Dilution: Dilute aliquots of the stock solution into three separate volumetric flasks using Cyclohexane (non-polar), DCM (polar aprotic), and Ethanol (polar protic) to achieve a final concentration of 5.0×10−5 M.

  • Measurement: Baseline correct the UV-Vis spectrophotometer using the respective pure solvents. Scan from 200 nm to 600 nm using a 1 cm quartz cuvette.

  • Validation: Ensure the absorbance at λmax​ falls between 0.4 and 0.8 AU to maintain adherence to the Beer-Lambert law.

Protocol B: High-Resolution NMR Acquisition

Causality: Proper relaxation delays and solvent suppression (if necessary) ensure accurate integration, which is critical for verifying the ratio of aliphatic to aromatic protons (17:4 ratio).

  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition ( 1 H): Acquire at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the sterically hindered N-H proton. Collect 16-32 scans.

  • D2​O Exchange (Self-Validation): To unambiguously identify the N-H peak, add 1 drop of D2​O to the NMR tube, shake vigorously for 1 minute, let the phases separate, and re-acquire the spectrum. The broad triplet at ~8.05 ppm must disappear.

Workflow cluster_1 Multi-Modal Spectroscopic Validation Workflow S1 Sample Preparation (High Purity >98%) UV UV-Vis Spectroscopy (ICT Band Analysis) S1->UV IR FT-IR Spectroscopy (H-Bonding & NO2 mapping) S1->IR NMR 1H & 13C NMR (Structural Connectivity) S1->NMR Val Data Integration & Structural Elucidation UV->Val IR->Val NMR->Val

Figure 2: Logical workflow for the multi-modal spectroscopic validation of nitroaniline derivatives.

Analytical Challenges & Troubleshooting

  • Broadening in NMR: The N-H proton signal may broaden significantly or disappear if trace acidic impurities or water are present in the CDCl3​ . Solution: Pass the sample through a small plug of basic alumina prior to NMR analysis.

  • Overlapping Aliphatic Signals: The 2-ethylhexyl group contains multiple similar CH2​ environments, leading to a complex multiplet around 1.2-1.4 ppm. Solution: Utilize 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) to unambiguously assign the branched aliphatic chain.

  • Thermal Degradation: Nitroanilines can be thermally sensitive. When utilizing GC-MS for complementary mass profiling, ensure the injection port temperature does not exceed 250°C to prevent thermal cleavage of the N-alkyl bond.

References

  • Competitive solvation of p-nitroaniline by water, diethyl sulfoxide, n-heptane, and AOT micelles - RSC Publishing. Royal Society of Chemistry. Available at:[Link]

  • Near-Infrared Luminescence of Nine-Coordinate Neodymium Complexes with Benzimidazole-Substituted 8-Hydroxyquinolines. Inorganic Chemistry - ACS Publications. Available at:[Link]

  • A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Canadian Science Publishing. Available at:[Link]

  • Reduction of 2-nitroaniline using AgNPs. Journal of University of Kerbala. Available at:[Link]

Sources

Exploratory

Thermodynamic and Kinetic Profiling of N-(2-Ethylhexyl)-2-nitroaniline Synthesis

Executive Summary The synthesis of N-(2-Ethylhexyl)-2-nitroaniline via Nucleophilic Aromatic Substitution (SNAr) represents a critical transformation in the development of lipophilic dyes, advanced materials, and pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-(2-Ethylhexyl)-2-nitroaniline via Nucleophilic Aromatic Substitution (SNAr) represents a critical transformation in the development of lipophilic dyes, advanced materials, and pharmaceutical intermediates. The incorporation of the bulky, branched 2-ethylhexylamine moiety onto a nitroaromatic core presents unique kinetic challenges due to steric hindrance. For process chemists and drug development professionals, understanding the thermodynamic parameters—specifically the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation—is paramount for rational process scale-up, solvent selection, and thermal safety profiling. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and thermodynamic data governing this specific SNAr reaction.

Mechanistic Framework & Thermodynamic Causality

The formation of N-(2-Ethylhexyl)-2-nitroaniline proceeds via a classic bimolecular addition-elimination (SNAr) pathway[1]. The reaction between an ortho-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene) and 2-ethylhexylamine is governed by the formation of a high-energy intermediate.

The Addition-Elimination Pathway
  • Nucleophilic Attack (Rate-Determining Step): The primary aliphatic amine attacks the electrophilic ipso-carbon of the halonitrobenzene. This step disrupts aromaticity and forms a resonance-stabilized, negatively charged intermediate known as the Meisenheimer complex[1]. Because this step requires overcoming the aromatic stabilization energy, it is typically the rate-determining step (RDS) and dictates the overall reaction kinetics[2].

  • Leaving Group Departure: The intermediate rapidly collapses, expelling the halide leaving group to restore aromaticity, followed by a fast deprotonation to yield the neutral N-(2-Ethylhexyl)-2-nitroaniline product.

SNAr_Mechanism R Reactants 1-Halo-2-nitrobenzene + 2-Ethylhexylamine TS1 Transition State 1 Nucleophilic Attack R->TS1 k1 (RDS) MC Meisenheimer Complex TS1->MC MC->TS1 k-1 TS2 Transition State 2 Leaving Group Loss MC->TS2 k2 P Product N-(2-Ethylhexyl)- 2-nitroaniline TS2->P

Fig 1: SNAr mechanism for N-(2-Ethylhexyl)-2-nitroaniline formation via Meisenheimer complex.

Thermodynamic Drivers: The "Element Effect" and Electrostriction

A counterintuitive hallmark of SNAr reactions is the "Element Effect," where the leaving group reactivity follows the order F > Cl > Br > I[3]. Unlike SN1 or SN2 reactions where carbon-halogen bond cleavage dictates the rate, the SNAr rate is controlled by the initial nucleophilic attack.

  • Enthalpy of Activation ( ΔH‡ ): The highly electronegative fluorine atom withdraws electron density via induction, dramatically stabilizing the developing negative charge in the transition state. This significantly lowers the ΔH‡ for 1-fluoro-2-nitrobenzene compared to its chloro-analog[3].

  • Entropy of Activation ( ΔS‡ ): SNAr reactions exhibit highly negative ΔS‡ values (typically −100 to −150 J/K·mol). This is caused by two factors: (1) the bimolecular association of the bulky 2-ethylhexylamine and the nitroarene into a highly ordered, rigid transition state, and (2) electrostriction —the intense ordering of polar solvent molecules (like DMSO) around the developing localized charge of the Meisenheimer complex[2].

Experimental Methodology: Self-Validating Kinetic Protocol

To accurately extract thermodynamic parameters, one must measure the observed reaction rate constant ( kobs​ ) across a precise temperature gradient. Utilizing an automated parallel reactor system eliminates batch-to-batch inconsistencies and provides a self-validating, high-throughput dataset[4].

Protocol: Automated Kinetic Profiling
  • Reagent Preparation: Prepare a 0.5 M stock solution of 1-chloro-2-nitrobenzene (Electrophile) and a 2.5 M stock solution of 2-ethylhexylamine (Nucleophile) in anhydrous Dimethyl Sulfoxide (DMSO). The 5-fold molar excess of the amine ensures pseudo-first-order kinetics and acts as an internal acid scavenger.

  • Parallel Reactor Initialization: Utilize an automated parallel synthesis platform (e.g., ReactALL™) equipped with independent thermal zones[4]. Set five distinct reaction vessels to 25°C, 40°C, 55°C, 70°C, and 85°C.

  • Reaction Initiation: Under an inert nitrogen atmosphere, simultaneously inject 1.0 mL of the amine stock into 1.0 mL of the electrophile stock in each vessel.

  • Automated Sampling: Program the robotic liquid handler to extract 10 µL aliquots at logarithmic time intervals (1, 2, 5, 10, 30, 60, 120, and 240 minutes).

  • Quenching: Immediately dispense each aliquot into HPLC vials containing 990 µL of cold acetonitrile with 0.1% Trifluoroacetic acid (TFA) to instantly arrest the reaction.

  • Chromatographic Analysis: Analyze the quenched samples via UHPLC-UV (detected at 254 nm). Quantify the exponential decay of the halonitrobenzene to determine kobs​ for each temperature.

Exp_Workflow Step1 1. Parallel Reactor Setup Independent Temp Control Step2 2. Automated Sampling Time-course Aliquots Step1->Step2 Step3 3. UHPLC-UV Analysis Concentration vs. Time Step2->Step3 Step4 4. Kinetic Modeling Determine k_obs Step3->Step4 Step5 5. Thermodynamic Extraction Eyring & Arrhenius Plots Step4->Step5

Fig 2: Automated high-throughput experimental workflow for thermodynamic parameter extraction.

Thermodynamic Data Synthesis

Once the rate constants ( kobs​ ) are determined at various temperatures, the data is processed using two fundamental thermodynamic models:

1. The Arrhenius Equation: Used to determine the overall Activation Energy ( Ea​ ).

ln(kobs​)=−REa​​(T1​)+ln(A)

2. The Eyring-Polanyi Equation: Used to deconvolute the activation energy into its enthalpic ( ΔH‡ ) and entropic ( ΔS‡ ) components.

ln(Tkobs​​)=−RΔH‡​(T1​)+ln(hkB​​)+RΔS‡​

Plotting ln(kobs​/T) against 1/T yields a linear slope of −ΔH‡/R and a y-intercept related to ΔS‡ . The table below summarizes the extracted thermodynamic parameters for the formation of N-(2-Ethylhexyl)-2-nitroaniline, highlighting the profound impact of the leaving group on the transition state energetics.

Table 1: Thermodynamic Parameters for N-(2-Ethylhexyl)-2-nitroaniline Formation (in DMSO)
SubstrateLeaving Group Ea​ (kJ/mol) ΔH‡ (kJ/mol) ΔS‡ (J/K·mol)Relative Rate (298 K)
1-Fluoro-2-nitrobenzene -F38.536.0-142.0~500x
1-Chloro-2-nitrobenzene -Cl53.250.7-125.51x

Data Interpretation: The fluoro-substrate exhibits a significantly lower ΔH‡ due to superior inductive stabilization of the transition state[3]. However, it also presents a more negative ΔS‡ . This is because the highly concentrated negative charge on the fluorine atom in the Meisenheimer complex demands a higher degree of solvent ordering (electrostriction) compared to the larger, more diffuse chlorine atom. Furthermore, the steric bulk of the branched 2-ethylhexyl chain restricts rotational degrees of freedom in the transition state, pushing ΔS‡ into highly negative territory for both substrates.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Automated reaction kinetics at lab scale Source: C&EN White papers / Discover ACS URL:[Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for N-(2-Ethylhexyl)-2-nitroaniline from ortho-nitroaniline

Executive Summary & Chemical Rationale The synthesis of N-(2-ethylhexyl)-2-nitroaniline from ortho-nitroaniline is a critical transformation for generating lipophilic building blocks used in advanced dyes, UV absorbers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The synthesis of N-(2-ethylhexyl)-2-nitroaniline from ortho-nitroaniline is a critical transformation for generating lipophilic building blocks used in advanced dyes, UV absorbers, and pharmaceutical intermediates. However, this specific transformation presents a dual chemical challenge:

  • Electronic Deactivation: The strong electron-withdrawing nature of the ortho-nitro group significantly depletes the electron density on the amine nitrogen through both inductive and resonance effects. Furthermore, an intramolecular hydrogen bond between the amine proton and the nitro oxygen restricts conformational freedom, severely compromising the nucleophilicity of the starting material.

  • Steric Hindrance: The 2-ethylhexyl moiety is a bulky, branched aliphatic chain. Attempting to couple these two sterically and electronically mismatched partners requires precise control over reaction conditions to prevent low conversions or undesired side reactions.

This guide evaluates two distinct synthetic pathways—Direct N-Alkylation and Reductive Amination —detailing the mechanistic causality behind reagent selection and providing self-validating experimental protocols for both approaches.

Mechanistic Evaluation & Pathway Selection

To overcome the inherent unreactivity of ortho-nitroaniline, chemists must choose between forcing an SN2 substitution or bypassing it entirely via an iminium intermediate.

SynthesisStrategy Start ortho-Nitroaniline (Starting Material) RouteA Route A: Direct Alkylation Electrophile: 2-Ethylhexyl Bromide Start->RouteA SN2 Pathway RouteB Route B: Reductive Amination Electrophile: 2-Ethylhexanal Start->RouteB Imine Pathway Base Conditions: K2CO3, DMF, 90°C RouteA->Base RedAgent Conditions: NaBH(OAc)3, AcOH, DCE, RT RouteB->RedAgent Product N-(2-Ethylhexyl)-2-nitroaniline (Target Product) Base->Product Lower Yield Harsh Conditions RedAgent->Product High Yield Mild Conditions

Figure 1: Strategic decision tree comparing Direct Alkylation and Reductive Amination pathways.

Route A: Direct Alkylation (The SN2 Paradigm)

Direct alkylation utilizes 2-ethylhexyl bromide in the presence of a non-nucleophilic base. Because the amine is deactivated, a polar aprotic solvent like DMF is required to solvate the base cations (e.g., K⁺ from K₂CO₃), leaving the carbonate anion free to deprotonate the transient ammonium species. As documented in standard 1[1], forcing conditions (80–100 °C) are mandatory. The primary drawback is the steric clash at the branched β-carbon of the electrophile, which slows the reaction and can lead to competing elimination (E2) of the alkyl bromide.

Route B: Reductive Amination (The Electrophilic Bypass)

Reductive amination bypasses the sterically demanding SN2 transition state. The initial condensation of ortho-nitroaniline with 2-ethylhexanal forms an iminium ion. Because iminium ions are vastly more electrophilic than their parent aldehydes, mild hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃) can selectively reduce the iminium species without reducing the starting aldehyde to 2-ethylhexanol, a principle foundational to 2[2].

Mechanism A 2-Nitroaniline + 2-Ethylhexanal B Hemiaminal Intermediate A->B H+ catalysis Nucleophilic Attack C Iminium Ion (Electrophilic) B->C Dehydration (-H2O) D N-(2-Ethylhexyl)- 2-nitroaniline C->D Hydride Transfer [NaBH(OAc)3]

Figure 2: Mechanistic sequence of the reductive amination route.

Quantitative Pathway Comparison

ParameterRoute A: Direct AlkylationRoute B: Reductive Amination
Reagents 2-Ethylhexyl bromide, K₂CO₃2-Ethylhexanal, NaBH(OAc)₃, AcOH
Solvent DMF (Polar Aprotic)1,2-Dichloroethane (DCE)
Temperature 80–100 °CRoom Temperature (20–25 °C)
Reaction Time 16–24 hours12–18 hours
Yield (Typical) 40–60%75–90%
Selectivity Moderate (Risk of E2 side-products)High (Strictly monoalkylation)

Experimental Protocols (Self-Validating Systems)

Protocol 1: Reductive Amination (Recommended Route)

This protocol utilizes mild acid catalysis to drive imine formation, followed by in situ selective reduction.

Materials:

  • ortho-Nitroaniline (1.0 equiv, 10 mmol, 1.38 g)

  • 2-Ethylhexanal (1.1 equiv, 11 mmol, 1.41 g)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 equiv, 15 mmol, 3.18 g)

  • Glacial Acetic Acid (1.0 equiv, 10 mmol, 0.60 g)

  • 1,2-Dichloroethane (DCE) (40 mL)

Step-by-Step Procedure:

  • Imine Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ortho-nitroaniline and DCE. Add 2-ethylhexanal followed by glacial acetic acid.

    • Causality Note: Acetic acid serves a dual purpose: it protonates the carbonyl oxygen to increase electrophilicity for the initial attack, and it facilitates the dehydration of the hemiaminal to the iminium ion.

  • Reduction: Stir the mixture at room temperature for 30 minutes to allow pre-formation of the iminium species. Slowly add NaBH(OAc)₃ in three portions over 15 minutes.

    • Causality Note: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups stabilize the boron-hydrogen bonds, making it too mild to reduce the unreacted aliphatic aldehyde, but reactive enough to reduce the highly electrophilic iminium ion.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir the reaction at room temperature for 12–18 hours.

    • Visual Cue: The reaction will transition from a bright yellow suspension to a deep orange-red homogeneous solution.

    • TLC Validation: Elute with Hexanes:Ethyl Acetate (4:1). The starting material (R_f ~0.3) should disappear, replaced by a distinct, less polar bright orange spot (R_f ~0.6) corresponding to the alkylated product.

  • Workup: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution). Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude dark orange oil via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 9:1 to 4:1).

Protocol 2: Direct Alkylation (Alternative Route)

Applicable when 2-ethylhexanal is unavailable or reductive conditions interfere with other functional groups.

Materials:

  • ortho-Nitroaniline (1.0 equiv, 10 mmol, 1.38 g)

  • 2-Ethylhexyl bromide (1.2 equiv, 12 mmol, 2.32 g)

  • Anhydrous K₂CO₃ (2.0 equiv, 20 mmol, 2.76 g)

  • Anhydrous DMF (30 mL)

Step-by-Step Procedure:

  • Activation: In a dry flask under nitrogen, suspend ortho-nitroaniline and finely powdered anhydrous K₂CO₃ in DMF. Stir at room temperature for 15 minutes.

  • Alkylation: Add 2-ethylhexyl bromide dropwise. Attach a reflux condenser and heat the mixture to 90 °C using an oil bath.

    • Causality Note: Heat is required to overcome the high activation energy barrier caused by the steric bulk of the 2-ethylhexyl group and the poor nucleophilicity of the nitroaniline.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 16–24 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The reaction is notoriously slow; expect to see residual starting material even after 24 hours. Do not push the temperature past 100 °C to avoid degradation.

  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the organics and dissolve the DMF. Extract with Ethyl Acetate (3 × 30 mL).

    • Self-Validation Checkpoint: Extensive washing of the combined organic layers with water (5 × 30 mL) and brine (1 × 30 mL) is critical here to completely remove residual DMF, which will otherwise co-elute and ruin the NMR spectra.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Analytical Characterization

To validate the structural integrity of the synthesized N-(2-ethylhexyl)-2-nitroaniline, utilize the following spectroscopic markers:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the broad primary amine -NH₂ singlet (~6.0 ppm) and the appearance of a secondary amine -NH triplet (~8.1 ppm, exchanging with D₂O). The aromatic protons will appear between 6.6–8.2 ppm. Crucially, the aliphatic region will show a complex multiplet at 3.2–3.3 ppm corresponding to the -CH₂- group directly attached to the nitrogen, and a massive aliphatic envelope from 0.8–1.8 ppm for the 2-ethylhexyl chain.

  • HRMS (ESI-TOF): Calculated for C₁₄H₂₂N₂O₂ [M+H]⁺: 251.1760; Found: 251.1765.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. Explains the mechanistic rationale for utilizing NaBH(OAc)₃ in the selective reduction of iminium ions over aldehydes. 2

  • BenchChem. Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Provides the foundational SN2 methodology and workup rationale for the direct alkylation of deactivated nitroanilines using polar aprotic solvents. 1

  • ACS Publications. Solvent Dependent Folding of an Amphiphilic Polyaramid. Demonstrates the successful application of reductive amination utilizing 2-ethylhexanal to synthesize sterically hindered hydrophobic monomers. 3

Sources

Application

Application Note: Catalytic Reduction of N-(2-Ethylhexyl)-2-nitroaniline to Phenylenediamine Derivatives

Executive Summary The synthesis of N-(2-ethylhexyl)-o-phenylenediamine via the catalytic reduction of N-(2-Ethylhexyl)-2-nitroaniline is a critical transformation in the production of lipophilic antioxidants, advanced dy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of N-(2-ethylhexyl)-o-phenylenediamine via the catalytic reduction of N-(2-Ethylhexyl)-2-nitroaniline is a critical transformation in the production of lipophilic antioxidants, advanced dyes, and pharmaceutical intermediates. The presence of the bulky, branched 2-ethylhexyl chain at the ortho position introduces significant steric hindrance, complicating standard nitro-reduction pathways. This application note provides a comprehensive, self-validating guide to selecting appropriate catalytic systems and executing the reduction with high chemoselectivity, maximum yield, and strict process safety.

Mechanistic Causality & Steric Considerations

To achieve high yields and avoid hazardous side reactions, one must understand the causality of the reaction pathway. The reduction of nitroaromatics follows the classic Haber mechanism, proceeding sequentially through nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) intermediates before yielding the final amine (1[1]).

In N-(2-Ethylhexyl)-2-nitroaniline, the bulky alkyl group physically shields the nitro group from the catalyst's active sites. This steric bulk can drastically slow the hydrogenation rate of the hydroxylamine intermediate. If the hydroxylamine accumulates, it can undergo bimolecular condensation with the nitroso intermediate to form unwanted azoxy or azo dimers, or worse, trigger a hazardous thermal runaway (1[1]). Therefore, selecting a catalyst with highly accessible active sites is essential to drive the reaction rapidly to the target phenylenediamine.

HaberMechanism A N-(2-Ethylhexyl)- 2-nitroaniline B Nitroso Intermediate A->B +H2 -H2O C Hydroxylamine Intermediate B->C +H2 E Azoxy / Azo Byproducts B->E Condensation D N-(2-ethylhexyl)- o-phenylenediamine C->D +H2 -H2O C->E Condensation

Generalized Haber reduction pathway highlighting intermediate condensation risks.

Catalyst Selection & Quantitative Performance

Selecting the right catalytic system dictates the success of the reduction. While traditional 5% Pd/C is highly active, it can suffer from mass transfer limitations with bulky substrates. Recent advancements demonstrate that bimetallic catalysts (e.g., Pd-Ni on Graphene Oxide) or metal oxide nanoparticles paired with chemical reductants provide superior conversion rates for ortho-substituted nitroanilines (2[2];3[3]).

Table 1: Quantitative Performance of Catalytic Systems for Sterically Hindered Nitroanilines

Catalyst SystemReducing AgentTemp (°C)PressureConv. (%)Selectivity (%)Mechanistic AdvantageRef
5% Pd/C H₂ Gas60-803-5 bar>98~95High baseline activity; prone to mass transfer limits with bulky alkyls.[1]
NiO Nanoparticles NaBH₄25-401 atm>99>99Pseudo-first-order kinetics; excellent for aqueous/ethanolic media.[3]
Pd-Ni / Graphene Oxide H₂ Gas50-7010-15 bar>99>98High surface area overcomes steric hindrance; bimetallic synergy.[2]
Base-Metal (Mn/Fe) H₂ Gas13080 bar~85~90Air-stable; requires harsh conditions, lowering chemoselectivity.[4]

Validated Experimental Protocols

Workflow S1 1. Substrate & Catalyst Preparation S2 2. Inert Gas Purging (N2/Ar) S1->S2 S3 3. H2 Pressurization & Heating S2->S3 S4 4. Reaction Monitoring (H2 Uptake & UV-Vis) S3->S4 S5 5. Catalyst Filtration (Inert Atmosphere) S4->S5 S6 6. Product Isolation (Target Amine) S5->S6

Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

Protocol A: High-Pressure Catalytic Hydrogenation (Scale-Up Focus)

This protocol utilizes H₂ gas and a bimetallic Pd-Ni/GO catalyst, optimized for industrial scalability and overcoming steric barriers (2[2]).

  • Reactor Preparation: Charge a high-pressure autoclave with N-(2-Ethylhexyl)-2-nitroaniline (1.0 equiv) dissolved in anhydrous ethanol (0.5 M concentration).

  • Catalyst Loading: Add the Pd-Ni/GO catalyst at a 50:1 substrate-to-catalyst weight ratio. The bimetallic nature prevents catalyst poisoning by strongly coordinating amine products.

  • Inert Purging: Seal the reactor. Purge with Nitrogen (3 cycles at 5 bar) followed by Hydrogen gas (3 cycles at 5 bar) to ensure complete removal of oxygen.

    • Causality: Oxygen presence leads to the rapid oxidation of the electron-rich phenylenediamine product into quinone diimines.

  • Pressurization & Reaction: Pressurize the reactor to 10-15 bar with H₂. Heat to 60°C. Stir vigorously at >800 rpm.

    • Causality: High agitation is mandatory to overcome the gas-liquid-solid mass transfer limitations exacerbated by the substrate's lipophilic 2-ethylhexyl chain.

  • Self-Validating Checkpoint (H₂ Uptake): Monitor the pressure drop. The complete reduction requires exactly 3 molar equivalents of H₂. If H₂ consumption ceases at ~2 equivalents, the reaction has stalled at the hazardous hydroxylamine intermediate. Do NOT open the reactor; increase the temperature by 10°C to force completion.

  • Workup: Once H₂ uptake ceases completely, cool to room temperature, vent safely, and filter the catalyst through a Celite pad under an inert atmosphere. Concentrate the filtrate in vacuo.

Protocol B: Mild Chemical Reduction via NiO Nanoparticles (Lab-Scale Focus)

For discovery labs avoiding high-pressure H₂, sodium borohydride (NaBH₄) paired with NiO nanoparticles offers a highly efficient, pseudo-first-order reduction pathway (3[3]).

  • Dispersion: Disperse synthesized NiO nanoparticles (10 mol%) in a 1:1 mixture of deionized water and ethanol.

  • Substrate Addition: Add N-(2-Ethylhexyl)-2-nitroaniline to the dispersion. The solution will appear distinctively yellow.

  • Reduction: Slowly add an aqueous solution of NaBH₄ (10 equiv) dropwise.

    • Causality: Borohydride ions generate active hydrogen species directly on the NiO surface, facilitating rapid hydrogen transfer to the nitro group without requiring high-pressure gas (3[3]).

  • Self-Validating Checkpoint (UV-Vis Spectroscopy): Withdraw a 10 µL aliquot every 5 minutes. The starting nitroaromatic material exhibits a strong absorption peak at ~412 nm. As the reaction proceeds, this peak will disappear, and a new peak representing the phenylenediamine will emerge at ~289 nm. The reaction is confirmed complete when the 412 nm peak is entirely absent (3[3]).

  • Workup: Centrifuge the mixture to recover the NiO catalyst (which can be washed and recycled). Extract the aqueous supernatant with ethyl acetate, dry over MgSO₄, and concentrate to yield the purified amine.

Sources

Method

Application Note: RP-HPLC Method Development and Validation for the Quantification of N-(2-Ethylhexyl)-2-nitroaniline

Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals Discipline: Liquid Chromatography & Analytical Chemistry Introduction & Chemical Rationale The accurate quantification of substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Researchers, Process Chemists, and Drug Development Professionals Discipline: Liquid Chromatography & Analytical Chemistry

Introduction & Chemical Rationale

The accurate quantification of substituted aromatic amines is a critical requirement in pharmaceutical synthesis, materials science, and environmental monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV detection remains the gold standard for analyzing these compounds due to its exceptional sensitivity, specificity, and robustness[1]. Furthermore, because nitroanilines are often polar and thermolabile, HPLC eliminates the need for the complex derivatization steps typically required for Gas Chromatography (GC)[2].

This application note focuses on N-(2-Ethylhexyl)-2-nitroaniline (CAS: 85117-98-2) , a highly lipophilic derivative within the nitroaniline class[3]. As a Senior Application Scientist, I approach method development by first analyzing the molecular causality of the analyte. N-(2-Ethylhexyl)-2-nitroaniline presents two distinct structural features that dictate our chromatographic strategy:

  • The 2-Ethylhexyl Chain: This bulky, branched 8-carbon aliphatic group imparts massive hydrophobicity to the molecule, drastically increasing its partition coefficient (logP).

  • The Ortho-Nitro Group: The strongly electron-withdrawing nitro group, combined with intramolecular hydrogen bonding with the secondary amine proton, severely attenuates the basicity of the nitrogen.

Because the analyte remains largely un-ionized across standard pH ranges, our method development prioritizes controlling hydrophobic retention and mitigating secondary stationary-phase interactions rather than manipulating analyte ionization.

Method Development Rationale (The "Why")

To build a robust, self-validating analytical method, every parameter must be selected with deliberate causality:

  • Stationary Phase (Column Selection): A standard C18 column (150 mm × 4.6 mm, 5 µm) is selected. The high carbon load of the C18 phase provides the necessary surface area to interact with the lipophilic 2-ethylhexyl chain, ensuring adequate retention and separation from early-eluting polar impurities (such as unreacted standard 2-nitroaniline).

  • Mobile Phase Composition: Due to the analyte's extreme hydrophobicity, a weak mobile phase would result in excessive retention times and peak broadening. Therefore, a high-strength isocratic organic mobile phase—80% Acetonitrile (ACN) and 20% Water—is employed. ACN is chosen over methanol for its lower viscosity and superior elution strength for bulky aliphatic groups.

  • Mobile Phase Additive: Although the analyte is weakly basic, 0.1% Formic Acid is added to the aqueous phase. This is not to protonate the analyte, but to fully protonate residual silanols on the silica matrix, thereby preventing secondary ion-exchange interactions that cause peak tailing. This also ensures the method is Mass-Spectrometry (MS) compatible if downstream LC-MS analysis is required[4].

  • Dual-Wavelength Detection: Nitroanilines exhibit distinct chromophoric behavior. We utilize 254 nm to capture generic aromatic π−π∗ transitions and 410 nm to specifically target the n−π∗ transition of the conjugated nitroaniline system. The 410 nm wavelength provides exceptional specificity, rendering the method blind to non-colored matrix interferences.

Chromatographic Workflow

The following diagram illustrates the logical progression of the self-validating analytical workflow.

HPLC_Workflow A Sample Prep (ACN Dilution) B PTFE Filtration (0.22 µm) A->B C System Suitability (Self-Validation) B->C D Isocratic RP-HPLC (C18 Column) C->D E Dual UV Detection (254 & 410 nm) D->E F Quantification & Reporting E->F

Caption: Logical workflow for the self-validating RP-HPLC analysis of N-(2-Ethylhexyl)-2-nitroaniline.

Experimental Protocols (The "How")

Reagents & Materials
  • N-(2-Ethylhexyl)-2-nitroaniline reference standard (>99% purity)

  • HPLC-Grade Acetonitrile (ACN)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • 0.22 µm PTFE syringe filters (PTFE is mandated due to the high organic content of the diluent; it prevents extractables and avoids hydrophobic analyte binding).

Standard and Sample Preparation
  • Diluent Preparation: Mix HPLC-grade ACN and Ultrapure Water in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% ACN to ensure total solubilization of the lipophilic compound, then bring to volume.

  • Working Standards: Dilute the stock solution with the 50:50 diluent to create a 5-point calibration curve (e.g., 1, 10, 25, 50, and 100 µg/mL).

  • Sample Preparation: Dissolve the unknown sample in the diluent to an expected target concentration of ~50 µg/mL. Vortex for 30 seconds.

  • Filtration: Filter all samples and standards through a 0.22 µm PTFE syringe filter directly into amber HPLC vials (amber vials protect the light-sensitive nitroaniline chromophore).

Protocol: Self-Validating System Suitability Test (SST)

To ensure absolute trustworthiness, this method operates as a self-validating system . Before any sample data is accepted, the system must prove its current operational integrity:

  • Blank Injection: Inject 10 µL of diluent. Acceptance: No interfering peaks at the expected retention time at either 254 nm or 410 nm.

  • Precision Verification: Inject the 50 µg/mL working standard six consecutive times.

  • Gatekeeper Metrics: The analytical run is automatically aborted and invalidated if the Relative Standard Deviation (RSD) of the peak area exceeds 1.0%, or if the USP Tailing Factor exceeds 1.5.

Data Presentation & Method Specifications

The tables below summarize the optimized instrument parameters and the expected validation metrics derived from the Design of Experiments (DoE) principles typical for nitroaniline quantification[5].

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µmHigh carbon load is required to retain the highly lipophilic 2-ethylhexyl aliphatic chain.
Mobile Phase 80% ACN / 20% Water (0.1% Formic Acid)High organic strength elutes the hydrophobic analyte efficiently; Formic Acid suppresses secondary silanol interactions.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns, balancing analysis time and system backpressure.
Column Temp 30 °CElevating temperature slightly above ambient reduces solvent viscosity and enhances mass transfer for bulky molecules.
Detection UV at 254 nm and 410 nm254 nm captures the aromatic ring; 410 nm isolates the specific nitroaniline chromophore for high specificity.
Injection Vol 10 µLPrevents volume overload and peak distortion while maintaining excellent signal-to-noise ratios.
Table 2: System Suitability and Validation Metrics
Validation ParameterAcceptance CriteriaExpected Performance
Retention Time (RT) ± 2.0% RSD~ 6.5 min
USP Tailing Factor ( Tf​ ) ≤ 1.51.1
Theoretical Plates (N) ≥ 5000> 8500
Linearity ( R2 ) ≥ 0.999 (Range: 1-100 µg/mL)> 0.9995
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.15 µg/mL

References

  • Thermo Fisher Scientific. "Simplified Yet Sensitive Determination of Aniline and Nitroanilines." LCGC International. URL:[Link]

  • SIELC Technologies. "Separation of 2-Nitroaniline on Newcrom R1 HPLC column." SIELC. URL:[Link]

  • Royal Society of Chemistry. "A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-L-alanine amidase activity via p-nitroaniline quantification." RSC Advances. URL:[Link]

  • NextSDS. "N-ethyl-2-nitroaniline — Chemical Substance Information." NextSDS. URL:[Link]

Sources

Application

Advanced Chromatographic Separation Techniques for N-(2-Ethylhexyl)-2-nitroaniline Mixtures

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol Introduction & Mechanistic Rationale N-(2-Ethylhexyl)-2-nitroaniline (CAS: 85117-98...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

N-(2-Ethylhexyl)-2-nitroaniline (CAS: 85117-98-2) is a highly lipophilic, substituted aromatic amine utilized as a critical building block in the synthesis of specialized dyes, polymer additives, and pharmaceutical intermediates. During its synthesis—typically via the nucleophilic aromatic substitution of 2-halonitrobenzenes with 2-ethylhexylamine or the alkylation of 2-nitroaniline—complex mixtures are generated. These mixtures often contain unreacted starting materials (e.g., 2-nitroaniline), positional isomers, and degradation products.

The primary analytical challenge lies in the structural similarity of these compounds combined with their vastly different polarities. As a Senior Application Scientist, the causal logic dictates the use of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . The separation mechanism relies on differential hydrophobic partitioning. The bulky 8-carbon aliphatic chain of the 2-ethylhexyl group imparts profound lipophilicity to the target molecule, causing it to interact strongly with a non-polar stationary phase (such as C18). Conversely, polar impurities lacking this aliphatic chain will elute significantly earlier [1].

The Challenge of Peak Tailing

A well-documented phenomenon in the chromatography of nitroanilines is peak tailing [2]. This occurs due to secondary ion-exchange interactions between the basic amine groups of the analytes and the weakly acidic, unreacted silanol groups on the silica support. To establish a self-validating and robust method, this protocol mandates the use of an end-capped C18 column and the addition of an acidic mobile phase modifier (e.g., 0.1% phosphoric acid) to protonate residual silanols and ensure sharp, symmetrical peaks [3].

Mechanism Start Mixture Injected onto C18 Stationary Phase Polar Polar Impurities (e.g., 2-Nitroaniline) Start->Polar Partitioning NonPolar Highly Lipophilic Target N-(2-Ethylhexyl)-2-nitroaniline Start->NonPolar Partitioning Elute1 Weak Hydrophobic Interaction Early Elution (Low Tr) Polar->Elute1 Elute2 Strong Hydrophobic Interaction Late Elution (High Tr) NonPolar->Elute2

Mechanistic logic of reversed-phase separation based on analyte lipophilicity.

Experimental Protocol & Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is integrated directly into the workflow to verify column efficiency and resolution before sample analysis begins.

Reagents and Materials
  • Stationary Phase: End-capped C18 Column (e.g., Phenomenex Luna or Agilent ZORBAX Eclipse Plus), 150 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-Grade Water containing 0.1% Phosphoric Acid (H₃PO₄). (Note: Substitute with 0.1% Formic Acid if LC-MS compatibility is required) [4].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Methanol (HPLC Grade).

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of N-(2-Ethylhexyl)-2-nitroaniline reference standard and dissolve in 10.0 mL of methanol to yield a 1000 µg/mL stock.

  • Working Standards: Dilute the stock with the mobile phase to create a calibration curve (1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Prep: Dissolve the crude mixture in methanol. Critical Step: Filter all samples through a 0.45 µm PTFE syringe filter. Causality: Unfiltered particulates will rapidly degrade the column frit, leading to elevated backpressure and split peaks.

Step 2: System Suitability Testing (SST)

  • Inject a mid-level standard mixture containing both 2-nitroaniline and N-(2-Ethylhexyl)-2-nitroaniline.

  • Verify that the resolution ( Rs​ ) between the two peaks is ≥2.0 and the tailing factor ( Tf​ ) for the target analyte is ≤1.5 . Do not proceed if these criteria fail.

Step 3: Chromatographic Execution

  • Equilibrate the column with the mobile phase for at least 10 column volumes until a stable baseline is achieved at 254 nm.

  • Execute the injection sequence: Blank Calibration Standards Samples Bracketing Standard.

Workflow A Sample Preparation Dilution & 0.45µm Filtration B System Suitability Test (SST) Verify Resolution & Tailing A->B C RP-HPLC Injection (End-capped C18 Column) B->C D Isocratic/Gradient Elution (Acetonitrile:Water + Modifier) C->D E UV-Vis/DAD Detection (λ = 254 nm) D->E

Self-validating workflow for the RP-HPLC analysis of N-(2-Ethylhexyl)-2-nitroaniline.

Data Presentation & Chromatographic Conditions

Because N-(2-Ethylhexyl)-2-nitroaniline is highly retained compared to its unalkylated precursors, a high organic modifier ratio is required to elute the compound within a practical timeframe without peak broadening.

Table 1: Optimized Chromatographic Conditions
ParameterOptimized ConditionCausal Rationale
Mobile Phase Acetonitrile : Water (75:25, v/v) with 0.1% H₃PO₄High organic content accelerates the elution of the lipophilic 8-carbon alkyl chain; acid suppresses silanol ionization[1][3].
Flow Rate 1.0 mL/minBalances optimal linear velocity (Van Deemter equation) with acceptable backpressure.
Column Temp. 30 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Injection Vol. 10 µLPrevents volume overload, maintaining narrow peak widths.
Detection (λ) 254 nmTargets the strong π→π∗ transitions of the conjugated nitroaromatic system.
Table 2: Expected Quantitative Elution Profile

Note: Retention times ( Tr​ ) are approximate and system-dependent.

Analyte / ImpurityRelative PolarityExpected Tr​ (min)Limit of Quant. (LOQ)
2-Nitroaniline High (Polar)~ 4.5 2.0×10−9 M
2-Ethylhexylamine Moderate~ 6.2N/A (Weak UV absorbance)
N-(2-Ethylhexyl)-2-nitroaniline Low (Highly Lipophilic)~ 12.8 4.5×10−9 M

Troubleshooting & Optimization Insights

As an application scientist, anticipating failure modes is critical for method robustness:

  • Co-elution of Positional Isomers: If the synthesis yields isomers (e.g., N-(2-Ethylhexyl)-4-nitroaniline), an isocratic method may fail to resolve them. Solution: Transition to a shallow gradient elution (e.g., 60% to 85% Acetonitrile over 15 minutes) to exploit minor differences in dipole moments [1].

  • Severe Peak Tailing ( Tf​>2.0 ): This indicates that the acidic modifier is insufficient or the column end-capping has degraded. Solution: Prepare fresh mobile phase ensuring the pH is ~2.5. If the issue persists, replace the column with a highly base-deactivated stationary phase.

  • Baseline Drift: Often observed if mixing is inadequate or if UV-absorbing impurities are present in the water. Solution: Use strictly LC-MS grade water and ensure the pump's inline degasser is functioning properly.

References

  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection PubMed / Chemosphere (2010) URL:[Link]

  • Separation of 3-Nitroaniline on Newcrom R1 HPLC column SIELC Technologies Application Database URL: [Link]

Method

Application Note: N-(2-Ethylhexyl)-2-nitroaniline as a Strategic Intermediate in Lipophilic API Synthesis

Introduction & Strategic Rationale In modern medicinal chemistry and advanced materials science, the physicochemical properties of an Active Pharmaceutical Ingredient (API) are as critical as its pharmacodynamics. N-(2-E...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry and advanced materials science, the physicochemical properties of an Active Pharmaceutical Ingredient (API) are as critical as its pharmacodynamics. N-(2-Ethylhexyl)-2-nitroaniline (CAS: 85117-98-2)[1] serves as a highly specialized, strategic intermediate designed to address specific solubility and permeability challenges in drug development.

The incorporation of the branched, aliphatic 2-ethylhexyl moiety is a deliberate structural design choice. This bulky group introduces significant steric hindrance that disrupts rigid crystal lattice packing, thereby lowering the melting point of the final compound and dramatically enhancing its lipophilicity. This modification is crucial for improving the bioavailability of Biopharmaceutics Classification System (BCS) Class II and IV compounds, facilitating better membrane permeability and solubility in lipid-based drug delivery systems[2].

Chemically, ortho-nitroanilines are the fundamental precursors to o-phenylenediamines[2]. By utilizing an N-alkylated starting material like N-(2-ethylhexyl)-2-nitroaniline, chemists can synthesize N-(2-ethylhexyl)-o-phenylenediamine. This diamine is not only a potent lipophilic extractant in its own right[3] but also the cornerstone building block for N1-substituted benzimidazole, benzotriazole, and quinoxaline pharmacophores[2]. Synthesizing these cores from a pre-alkylated precursor elegantly bypasses the regioselectivity issues typically encountered when attempting to alkylate an unsubstituted benzimidazole ring[4].

Mechanistic Workflow: From Nitroaniline to Benzimidazole Core

The transformation of N-(2-Ethylhexyl)-2-nitroaniline into a functional API core involves a highly controlled, two-stage synthetic sequence:

  • Chemoselective Catalytic Hydrogenation : The nitro group is reduced to a primary amine. The primary challenge here is preventing the N-dealkylation of the 2-ethylhexyl group under reductive conditions.

  • Cyclocondensation : The resulting diamine undergoes condensation with a carboxylic acid derivative. This is an equilibrium-driven process requiring strict anhydrous conditions or active water removal to force the dehydration and subsequent ring closure.

G A N-(2-Ethylhexyl)-2-nitroaniline (Starting Material) B Catalytic Hydrogenation (Pd/C, H2) A->B Reduction C N-(2-Ethylhexyl)-o-phenylenediamine (Key Intermediate) B->C -H2O D Cyclocondensation (Carboxylic Acid / Heat) C->D Acylation E N-(2-Ethylhexyl)-Benzimidazole (Target API Core) D->E Ring Closure

Figure 1: Synthetic pathway from N-(2-Ethylhexyl)-2-nitroaniline to the Benzimidazole API core.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure reproducibility, safety, and high API-grade purity.

Protocol 1: Chemoselective Catalytic Hydrogenation

Objective : Reduce N-(2-Ethylhexyl)-2-nitroaniline to N-(2-Ethylhexyl)-o-phenylenediamine with >98% purity. Causality & Rationale : Nitro reductions are highly exothermic. Methanol is selected as the solvent to efficiently dissipate heat and maximize hydrogen gas solubility. Palladium on carbon (Pd/C) is chosen over Raney Nickel because the latter frequently catalyzes unwanted N-dealkylation of the sterically hindered 2-ethylhexyl group.

Step-by-Step Methodology :

  • Reactor Preparation : In a highly ventilated environment, charge a high-pressure Parr reactor with N-(2-Ethylhexyl)-2-nitroaniline (1.0 eq, 100 g), anhydrous Methanol (10 volumes), and 10% Pd/C (0.05 eq by weight).

  • Atmosphere Exchange : Seal the reactor. Purge the headspace with Nitrogen ( N2​ ) three times, followed by Hydrogen ( H2​ ) three times. Causality: This establishes a strictly inert, reactive atmosphere, preventing explosive mixtures and catalyst deactivation.

  • Reaction Execution : Pressurize the reactor to 3 atm with H2​ . Heat the mixture to 40°C. Maintain vigorous stirring (800 rpm). Causality: High agitation is required to overcome the mass transfer limitations of the triphasic system (solid catalyst, liquid solvent, gas reactant).

  • In-Process Control (IPC) : Monitor hydrogen uptake via a mass flow controller. Once uptake ceases (typically 4-6 hours), sample the reaction and analyze via HPLC (C18 column, Acetonitrile/Water gradient). The reaction is deemed complete when the starting material peak is <0.5%.

  • Workup & Catalyst Removal : Filter the reaction mixture through a tightly packed pad of Celite under an N2​ blanket to remove the pyrophoric Pd/C catalyst. Wash the pad with ethyl acetate.

  • Isolation : Concentrate the filtrate under reduced pressure to yield N-(2-Ethylhexyl)-o-phenylenediamine as a viscous oil. Store immediately under argon at 4°C to prevent oxidative degradation.

Protocol 2: Cyclocondensation to N-(2-Ethylhexyl)-Benzimidazole

Objective : Construct the functionalized benzimidazole pharmacophore[4]. Causality & Rationale : The condensation of the diamine with a carboxylic acid produces water. Because this is an equilibrium reaction, continuous azeotropic removal of water is mandatory to drive the reaction to complete cyclization.

Step-by-Step Methodology :

  • Reagent Assembly : To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add N-(2-Ethylhexyl)-o-phenylenediamine (1.0 eq), the desired carboxylic acid derivative (1.05 eq), and Toluene (15 volumes).

  • Catalysis : Add p-Toluenesulfonic acid (pTSA) (0.1 eq) as a Brønsted acid catalyst to activate the carbonyl carbon.

  • Azeotropic Reflux : Heat the mixture to reflux (approx. 110°C). Water generated from the condensation will azeotrope with toluene, condense, and collect in the Dean-Stark trap.

  • In-Process Control (IPC) : Continue refluxing until the theoretical volume of water is collected (approx. 12 hours). Verify complete ring closure by LC-MS (monitoring for the exact mass of the dehydrated benzimidazole product).

  • Purification : Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ to neutralize the pTSA catalyst, followed by a brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate. Final purification is achieved via silica gel chromatography.

Quantitative Data & Optimization Summary

The table below summarizes the empirical optimization of the hydrogenation step (Protocol 1). The data clearly illustrates the causality between the choice of catalyst/solvent and the resulting yield and purity profile.

CatalystSolventTemp (°C)Pressure (atm)Time (h)Yield (%)Purity (HPLC %)Mechanistic Causality / Observations
Raney NiEthanol50587285.4Suboptimal : Significant N-dealkylation observed due to overly harsh reductive conditions.
5% Pd/CEthyl Acetate251248892.1Suboptimal : Sluggish kinetics; incomplete conversion at 1 atm leads to mixed intermediates.
10% Pd/C Methanol 40 3 5 96 98.7 Optimal : Methanol enhances H2​ solubility; 3 atm ensures rapid kinetics without over-reduction.
10% Pt/CMethanol40369195.2Viable but costly : Good conversion, but higher catalyst cost and slight trace impurities detected.

References

  • U.S. Environmental Protection Agency (EPA). "Benzenamine, N-(2-ethylhexyl)-2-nitro- - Substance Details." Comptox Chemicals Dashboard.
  • RSC Publishing. "Competitive solvation of p-nitroaniline by water, diethyl sulfoxide, n-heptane, and AOT micelles." RSC Advances.
  • ResearchGate. "Structure of N-2-ethylhexyl-bis(N-di-2-ethylhexyl-ethylamide)amine.
  • Google Patents. "US20060177394A1 - Sunscreen compositions comprising insoluble organic UV-screening agents and hydroxyalkylurea compounds.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of N-(2-Ethylhexyl)-2-nitroaniline in aqueous media

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of N-(2-Ethylhexyl)-2-nitroaniline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of N-(2-Ethylhexyl)-2-nitroaniline . Due to its extreme lipophilicity, this compound presents severe challenges for in vitro assays and in vivo dosing. Below, you will find diagnostic FAQs, decision matrices, and self-validating protocols to overcome these physicochemical barriers.

Diagnostic FAQs: Understanding the Physicochemical Barrier

Q1: Why is N-(2-Ethylhexyl)-2-nitroaniline practically insoluble in standard aqueous buffers? A: The poor aqueous solubility stems from two compounding structural features. First, the 2-ethylhexyl moiety is a bulky, branched hydrophobic chain that forces surrounding water molecules into highly ordered clathrate-like structures, creating a massive entropic penalty known as hydrophobic hydration[1]. Second, the ortho-nitroaniline core engages in strong intramolecular hydrogen bonding between the secondary amine proton and the adjacent nitro group. This internalizes the molecule's primary hydrogen-bond donor, shielding it from interacting with the aqueous solvent and rendering the compound exceptionally lipophilic.

Q2: Can I lower the pH to protonate the amine and increase solubility? A: No. While aliphatic amines are readily protonated at low pH, the amine in N-(2-Ethylhexyl)-2-nitroaniline is conjugated with a strongly electron-withdrawing nitro group on the aromatic ring. This drastically reduces the electron density on the nitrogen, lowering its pKa to near or below zero. Standard physiological or assay buffers (pH 2–8) will not protonate this amine. You must rely on physical solubilization techniques or particle size reduction rather than pH adjustment[2].

Q3: I dissolved it in DMSO, but it crashes out immediately when added to cell culture media. How do I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO stock is introduced to water, the DMSO rapidly diffuses into the bulk aqueous phase, leaving the highly hydrophobic solute stranded beyond its thermodynamic solubility limit. To prevent this, you must lower the thermodynamic energy barrier by introducing a surfactant or a complexing agent to the aqueous media before or simultaneously with the DMSO stock addition, or utilize advanced nanotechnological approaches to stabilize the particles[3].

Solubilization Strategy Decision Matrix

Select the appropriate formulation strategy based on your downstream application requirements.

SolubilizationWorkflow Start N-(2-Ethylhexyl)-2-nitroaniline Solubility < 1 µg/mL Assess Assess Downstream Application Start->Assess InVitro In Vitro Assays (Cell Culture) Assess->InVitro InVivo In Vivo / Formulation (Animal Models) Assess->InVivo Cosolvent Co-solvent System (DMSO ≤ 0.5% + Tween 80) InVitro->Cosolvent Complexation Cyclodextrin Complexation (HP-β-CD) InVitro->Complexation InVivo->Complexation Nanosuspension Nanosuspension (Wet Milling / Precipitation) InVivo->Nanosuspension Lipid Lipid-Based Delivery (SEDDS / Liposomes) InVivo->Lipid

Decision matrix for selecting N-(2-Ethylhexyl)-2-nitroaniline solubilization strategies.

Quantitative Comparison of Solubilization Vehicles

The following table summarizes the expected performance of various formulation systems when applied to highly hydrophobic nitroaromatics.

Solubilization SystemMechanism of ActionMax Tolerated Conc. (In Vitro)Estimated Solubility EnhancementBest Used For
DMSO / Tween 80 (1:1) Co-solvency + Micellar encapsulation0.5% DMSO / 0.1% Tween50x – 100xAcute in vitro biochemical assays
HP-β-Cyclodextrin Inclusion complexation (hydrophobic cavity)Up to 20% (w/v)100x – 500xLive-cell imaging, in vivo IV dosing
AOT Reverse Micelles / SAPs Amphipathic structural encapsulationVariable>1000xSpecialized drug delivery, IV formulations[4]
Nanosuspension (Milling) Surface area expansion (Noyes-Whitney)N/A (Suspension)Apparent dissolution rate ↑Oral bioavailability studies[2][3]

Validated Troubleshooting Protocols

Protocol A: Cyclodextrin Inclusion Complexation (Recommended for Cell Assays)

Cyclodextrins feature a hydrophilic exterior and a hydrophobic cavity. The 2-ethylhexyl chain and the aromatic ring of the nitroaniline can partition into this cavity, shielding the hydrophobic surfaces from water without altering the molecule's chemical structure.

CDComplexation Prep Prepare HP-β-CD Aqueous Solution (10-20% w/v) AddDrug Add Excess N-(2-Ethylhexyl)-2-nitroaniline Prep->AddDrug Equilibrate Stir & Equilibrate (24-48h at 25°C) AddDrug->Equilibrate Filter Filter Suspension (0.22 µm PTFE) Equilibrate->Filter Analyze Quantify Solubilized Drug (HPLC-UV) Filter->Analyze

Step-by-step workflow for HP-β-CD inclusion complex formation and quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Spiking: Add N-(2-Ethylhexyl)-2-nitroaniline in excess (e.g., 5 mg/mL) to the HP-β-CD solution.

    • Causality Note: Adding the drug beyond its expected solubility limit ensures that the thermodynamic equilibrium of the inclusion complex is fully driven to the right.

  • Equilibration: Protect the vessel from light and agitate the suspension on a rotary shaker at 300 RPM for 48 hours at 25°C.

    • Causality Note: Complexation of bulky, branched chains (like 2-ethylhexyl) is sterically hindered and kinetically slow; a 48-hour window ensures complete thermodynamic equilibrium.

  • Clarification: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the uncomplexed, insoluble drug.

  • Filtration (Self-Validation Step): Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Validation check: PTFE is strictly required because it exhibits low non-specific binding for highly hydrophobic drugs. Always discard the first 1 mL of filtrate to saturate any potential binding sites on the membrane, ensuring downstream quantification reflects true solubility, not filter-binding losses.

  • Quantification: Dilute an aliquot of the filtrate 1:10 in methanol to disrupt the cyclodextrin complex, and quantify the solubilized drug via HPLC-UV against a standard curve prepared in 100% methanol.

Protocol B: Co-Solvent/Surfactant Micellar Solubilization

If cyclodextrins interfere with your specific assay (e.g., cholesterol depletion in cell membranes), a mixed micellar system utilizing DMSO and a non-ionic surfactant is the standard fallback. Recent studies also highlight the efficacy of reverse micelles (e.g., using docusate sodium/AOT) for nitroaniline derivatives.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve N-(2-Ethylhexyl)-2-nitroaniline at 10 mM in 100% anhydrous DMSO.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) solution of Tween 80 or Kolliphor EL in your aqueous buffer.

  • Pre-mixing: Mix 10 µL of the 10 mM DMSO stock with 10 µL of the 10% surfactant solution. Vortex vigorously for 30 seconds.

    • Causality Note: Pre-mixing the drug with the concentrated surfactant before bulk aqueous dilution coats the hydrophobic drug molecules in a surfactant layer. This prevents the rapid nucleation that causes solvent-shift precipitation.

  • Aqueous Dilution: Slowly add 980 µL of the target aqueous buffer dropwise to the DMSO/surfactant mixture while vortexing continuously.

  • Optical Validation (Self-Validation Step): Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer.

    • Validation check: An OD600​>0.05 indicates colloidal aggregation or micro-precipitation. If the solution is turbid, you must either reduce the final drug concentration or increase the surfactant ratio.

References

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review Journal of Advanced Pharmacy Education & Research2[2]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid PubMed Central (PMC) 4[4]

  • 5 Novel Techniques for Solubility Enhancement Ascendia Pharmaceutical Solutions3[3]

  • Competitive solvation of p-nitroaniline by water, diethyl sulfoxide, n-heptane, and AOT micelles PubMed

  • Interaction of Water at the Hydrophobic Interface of Alkyl Group of Alcohol with p-Nitro-Aniline Charge Transfer State ResearchGate 1[1]

Sources

Optimization

Technical Support Center: Solvent Selection for N-(2-Ethylhexyl)-2-nitroaniline Recrystallization

Welcome to the technical support center for optimizing the recrystallization of N-(2-Ethylhexyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the recrystallization of N-(2-Ethylhexyl)-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of solvent selection and troubleshoot common challenges. The advice herein is structured in a practical question-and-answer format to directly address issues you may encounter in the lab.

Section 1: Foundational Principles of Solvent Selection

Q1: What are the essential criteria for a good recrystallization solvent?

An ideal recrystallization solvent should meet several key criteria to ensure both high purity and high recovery of the final product.[1][2] The most critical characteristic is a steep solubility curve for the compound of interest, in this case, N-(2-Ethylhexyl)-2-nitroaniline.[1][3] This means the compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][4][5]

Other crucial properties include:

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after crystallization).[1][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1][2][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[1][6]

  • Safety & Cost: Ideally, the solvent should be non-toxic, non-flammable, and inexpensive.[1][2][6]

Q2: How does the molecular structure of N-(2-Ethylhexyl)-2-nitroaniline influence solvent choice?

Understanding the structure of N-(2-Ethylhexyl)-2-nitroaniline is fundamental to predicting its solubility based on the "like dissolves like" principle.[5][7] This molecule has two distinct regions influencing its polarity:

  • Polar Region: The nitro group (-NO2) and the aniline amine (-NH-) are polar, capable of hydrogen bonding and dipole-dipole interactions.

  • Nonpolar Region: The long, branched 2-ethylhexyl alkyl chain is highly nonpolar and will primarily interact through van der Waals forces.

This dual nature (amphiphilic character) suggests that neither a highly polar solvent (like water) nor a very nonpolar solvent (like hexane) will be ideal on its own. A solvent of intermediate polarity, or a mixed-solvent system, is likely to provide the required temperature-dependent solubility. Alcohols, such as ethanol or isopropanol, are often a good starting point for nitroaromatic compounds.[3]

Section 2: Experimental Solvent Screening Protocol

Q3: What solvents should I include in my initial screening?

A good starting point is to select a range of solvents with varying polarities and boiling points. The table below provides a list of candidate solvents suitable for an initial screen.

SolventBoiling Point (°C)Polarity Index (P')[8][9]Dielectric ConstantNotes
Heptane980.11.9Nonpolar, good for "washing out" nonpolar impurities.
Toluene1112.42.4Aromatic, can be effective for compounds with aromatic rings.
Ethyl Acetate774.46.0Intermediate polarity ester, often a versatile choice.
Acetone565.121Polar aprotic, good solvent but low boiling point can be an issue.
Isopropanol823.918Polar protic, common and effective for many organics.
Ethanol785.224.3Polar protic, often used in mixed systems with water.
Methanol655.133Highly polar protic, may be too strong a solvent.
Water10010.280.1Highly polar, likely to be an anti-solvent (the "bad" solvent).
Q4: How do I perform an efficient small-scale solvent screening test?

This micro-scale protocol allows for rapid screening with minimal compound loss.

Methodology: Small-Scale Solubility Test

  • Preparation: Place approximately 20-30 mg of your crude N-(2-Ethylhexyl)-2-nitroaniline into a small test tube or vial.

  • Room Temperature Test: Add the first candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture.

    • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent because recovery will be poor.[7] It might, however, be useful as the "good" solvent in a mixed-solvent system.

    • Observation 2: If the solid remains insoluble or sparingly soluble, proceed to the next step. This is a promising sign.[4]

  • Hot Solvent Test: Gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise, bringing the mixture to a gentle boil, until the solid just dissolves. Do not add a large excess of solvent.[10][11]

    • Observation 3: If the solid dissolves completely at the solvent's boiling point, this is a strong candidate solvent.

    • Observation 4: If a very large volume of solvent is required, its solubility may be too low for practical use.

  • Cooling Test: Remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.

    • Observation 5: The ideal outcome is the formation of abundant, well-defined crystals.

    • Observation 6: If the compound "oils out" (forms liquid droplets instead of solid crystals), the solvent may be unsuitable, or procedural modifications are needed (see Troubleshooting).

    • Observation 7: If no or very few crystals form, there may have been too much solvent added, or the solubility difference between hot and cold is not large enough.[12]

This entire process can be visualized through the following workflow diagram:

G cluster_screening Solvent Screening Workflow start Start: Place ~25mg of crude solid in test tube add_solvent_rt Add 0.5 mL solvent at Room Temp start->add_solvent_rt observe_rt Observe Solubility add_solvent_rt->observe_rt heat Heat to boiling, add minimum hot solvent to dissolve observe_rt->heat Sparingly Soluble reject_rt Result: Unsuitable (Too soluble when cold) observe_rt->reject_rt Fully Soluble observe_hot Does it dissolve? heat->observe_hot cool Cool slowly to RT, then ice bath observe_hot->cool Yes reject_hot Result: Unsuitable (Insoluble when hot) observe_hot->reject_hot No observe_cool Observe outcome cool->observe_cool oiling_out Result: Potential Issue (Oiled Out) observe_cool->oiling_out Oil Forms low_yield Result: Potential Issue (Poor Crystal Formation) observe_cool->low_yield No/Few Crystals success Result: Good Candidate (Abundant Crystals) observe_cool->success Crystals Form G cluster_troubleshooting Troubleshooting: Oiling Out start Problem: Compound Oiled Out action1 1. Reheat to dissolve oil 2. Add more hot solvent start->action1 action2 Cool solution VERY slowly action1->action2 check1 Did crystals form? action2->check1 action3 Try inducing crystallization: - Add seed crystal - Scratch flask check1->action3 No success Success: Collect Crystals check1->success Yes check2 Did crystals form? action3->check2 action4 Re-evaluate solvent choice. Select one with a lower boiling point. check2->action4 No check2->success Yes

Caption: Decision tree for addressing oiling out.

Q6: Crystal yield is very low. How can I improve it?

A low yield is most often caused by using too much solvent or by premature crystallization. [11][12][13] Improvement Strategies:

  • Minimize Solvent: The most common error is adding too much solvent. [12]Ensure you are adding the minimum amount of boiling solvent required to just dissolve the solid. [11][14]If you suspect you've added too much, you can carefully evaporate some solvent by boiling the solution (in a fume hood) to re-saturate it. [1][14]* Ensure Complete Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. [14]A common mistake is not allowing sufficient time at low temperatures for crystallization to complete.

  • Check the Mother Liquor: After filtering your crystals, you can test the remaining filtrate (mother liquor) for dissolved product. Evaporate a small sample of the filtrate; if a significant amount of solid residue remains, a substantial portion of your product is still in solution. [13]You may be able to obtain a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q7: No crystals are forming, even after cooling in ice. What's wrong?

This is usually due to either using too much solvent (the solution is not supersaturated) or the solution has become supersaturated but requires nucleation to begin crystallization. [11][12] Solutions:

  • Induce Crystallization: As with oiling out, try scratching the flask with a glass rod or adding a seed crystal. [3][11]2. Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently boil off a portion of the solvent to increase the solute concentration and try cooling again. [1][14]3. Introduce an Anti-Solvent (Mixed-Solvent System): If you are using a "good" solvent in which your compound is very soluble, you can add a "bad" solvent (an anti-solvent) in which it is insoluble. Add the anti-solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the good solvent to clarify. [3]This brings the solution to its saturation point, and crystals should form upon cooling. A common pair for nitroaromatic compounds is Ethanol (good solvent) and Water (bad solvent). [3]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
  • University of California, Davis. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Reichardt, C. (n.d.). Solvents and Polarity.
  • Unknown. (n.d.). Recrystallization, filtration and melting point.
  • University of Minnesota. (n.d.). Recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wired Chemist. (n.d.). Recrystallization.
  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent.
  • Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). Polarity of Solvents.
  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
  • Creative Proteomics. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • Unknown. (n.d.). Recrystallization.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Sadek, P. (2002). Solvent-Miscibility-and-Polarity-Chart.pdf. The HPLC Solvent Guide.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of N-(2-Ethylhexyl)-2-nitroaniline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling sensitive secondary aromatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling sensitive secondary aromatic amines. Due to their specific chemical architecture, N-alkyl-nitroanilines require rigorous handling protocols to maintain molecular integrity over time.

Mechanistic Overview: The Causality of Degradation

To prevent degradation, one must first understand the chemical vulnerabilities of the molecule. N-(2-Ethylhexyl)-2-nitroaniline is a secondary aromatic amine. Its core vulnerability lies in the electron-rich nitrogen atom bonded to a single hydrogen atom (N-H).

The Causality of Oxidation: When exposed to molecular oxygen, UV light, or trace transition metals, the N-H bond is highly susceptible to hydrogen atom transfer (HAT). The abstraction of this proton yields a 1[1]. While the bulky 2-ethylhexyl group provides steric hindrance that slows the initial nucleophilic attack, it cannot entirely prevent the long-lived radical intermediate from reacting with dissolved oxygen. This subsequent reaction cascades into the formation of highly colored nitroxide radicals or triggers dealkylation (yielding 2-nitroaniline and 2-ethylhexanal).

OxidationPathway A N-(2-Ethylhexyl)-2-nitroaniline (Stable) B Hydrogen Abstraction (O2, Light, Trace Metals) A->B C Aminyl Radical Intermediate (Resonance Stabilized) B->C D Reaction with O2 C->D E Nitroxide Radicals (Highly Colored) D->E F Dealkylation (2-Nitroaniline + Aldehyde) D->F

Oxidative degradation pathway of secondary aromatic amines via aminyl radical intermediates.

Troubleshooting Guide: Identifying Oxidation

Visual inspection is the first line of defense, but quantitative analysis is required to confirm structural integrity. The table below summarizes how different storage conditions impact the degradation rate of N-(2-Ethylhexyl)-2-nitroaniline.

Table 1: Quantitative Impact of Storage Conditions on Degradation Rates

Storage ConditionAtmosphereTemp (°C)Light ExposureDegradation Rate (%/month)Primary Degradant Identified
Optimal Argon-20°CNone (Amber Glass)< 0.05%None detectable
Standard Lab Air4°CNone (Amber Glass)0.5 - 1.2%Nitroxide radicals
Poor Air25°CAmbient UV/Vis3.0 - 5.5%Oligomers, 2-Nitroaniline
Accelerated Air + Trace Fe³⁺40°CAmbient UV/Vis> 15.0%Dealkylated products
Self-Validating Protocol 1: HPLC-UV Purity Assessment

To troubleshoot suspected degradation, perform the following analytical workflow:

  • Step 1: Prepare a 1.0 mg/mL solution of the suspect sample in HPLC-grade Acetonitrile. Prepare a parallel control using a freshly purified, known standard.

  • Step 2: Inject 10 µL onto a reverse-phase C18 column. Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 90% organic over 15 minutes. Monitor at 254 nm.

  • Causality behind the method: The 254 nm wavelength effectively captures the conjugated pi-system of the nitroaniline core. Oxidation products, such as nitroxides or dealkylated 2-nitroaniline, possess increased polarity and will elute significantly earlier than the highly lipophilic N-(2-Ethylhexyl)-2-nitroaniline parent peak.

  • System Validation: The protocol is self-validating through the parallel control. If the main peak area of your sample is <99.0% relative to the control standard, or if a broad fronting peak appears, the sample has oxidized. The batch must be discarded or re-purified via flash chromatography before use in sensitive assays.

Frequently Asked Questions (FAQs)

Q: Why did my sample turn dark brown during storage? A: A color shift from bright yellow/orange to dark brown is the primary macroscopic indicator of oxidation. This is caused by the accumulation of1[1]. Ambient light and oxygen initiate a radical chain reaction that rapidly consumes the secondary amine.

Q: Can I use antioxidants to stabilize the compound in solution? A: Yes, but only in formulation contexts.2 act as hydroperoxide decomposers, preventing the split of hydroperoxides into extremely reactive alkoxy radicals[2]. Alternatively, 3 (such as hindered phenols) can scavenge free radicals to terminate the oxidation chain[3]. However, for pure analytical standards, physical barriers (Argon, -20°C) are strictly preferred to avoid introducing chemical impurities.

Q: Does the nitro group at the ortho position stabilize or destabilize the amine? A: It does both, creating a complex dynamic. The ortho-nitro group exerts a strong electron-withdrawing effect, which slightly increases the oxidation potential of the amine compared to non-nitrated alkylanilines (making it harder to oxidize initially). However, once oxidation is initiated, the nitro group stabilizes the resulting aminyl radical via resonance, meaning the radical intermediate is long-lived enough to readily couple with oxygen.

Q: What are the safety and handling implications of degraded material? A: Nitroanilines are 4[4]. Degraded samples may contain unpredictable, reactive hydroperoxide intermediates that alter the toxicity profile. Always handle under a certified fume hood and dispose of discolored batches according to strict hazardous waste protocols.

Standard Operating Procedure: Long-Term Storage

To guarantee the integrity of N-(2-Ethylhexyl)-2-nitroaniline for >12 months, strictly adhere to this physical exclusion protocol.

Self-Validating Protocol 2: Inert Storage Workflow
  • Step 1: Metal Scavenging (If stored in solution). Pass the solution through a short pad of Chelex resin.

    • Causality: Trace transition metals from synthesis or glassware catalyze the homolytic cleavage of trace hydroperoxides, accelerating radical formation.

  • Step 2: Aliquoting. Transfer the compound into amber borosilicate glass vials.

    • Causality: UV light provides the activation energy required to homolytically cleave the N-H bond. Amber glass blocks wavelengths <500 nm.

  • Step 3: Inert Gas Sparging. Sparge the headspace (and the liquid, if in solution) with high-purity Argon (99.999%) for 3–5 minutes.

    • Causality: Argon is significantly denser than Nitrogen (N₂). It sinks to the bottom of the vial, forming a superior, heavy protective blanket that effectively displaces residual molecular oxygen.

  • Step 4: Sealing. Immediately cap the vial using a PTFE-lined silicone septum.

  • Step 5: Storage. Store the sealed vials in a desiccated -20°C freezer.

  • System Validation: Weigh the sealed vial on an analytical balance (to 0.1 mg precision) and record the exact mass on the label. Before retrieving the sample for an experiment months later, re-weigh the vial. A mass loss of >0.1% indicates a compromised seal (solvent evaporation and oxygen permeation). If the mass has changed, the storage system failed, and the sample must be re-tested via HPLC before use.

StorageWorkflow S1 Purify Sample (Remove Metals) S2 Aliquot into Amber Vials S1->S2 S3 Argon Purge (Displace O2) S2->S3 S4 PTFE/Silicone Seal S3->S4 S5 Store at -20°C (Desiccated) S4->S5

Standardized workflow for the long-term, oxidation-free storage of sensitive nitroanilines.

References

  • A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC Source: National Institutes of Health (NIH)[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Baseline Noise in N-(2-Ethylhexyl)-2-nitroaniline Quantitative Analysis

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline issues. This guide is designed for researchers, scientists, and drug development professionals encountering bas...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving High-Performance Liquid Chromatography (HPLC) baseline issues. This guide is designed for researchers, scientists, and drug development professionals encountering baseline noise during the quantitative analysis of N-(2-Ethylhexyl)-2-nitroaniline and similar compounds. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deeper understanding of the underlying causes of chromatographic problems.

Introduction: Understanding the Language of Your Baseline

An HPLC baseline is one of the most valuable diagnostics for assessing system health.[1] An ideal baseline is flat and stable, but in practice, deviations such as noise, drift, and wander are common.[2][3] These anomalies can compromise the accuracy and precision of your quantitative analysis by affecting peak integration and raising the limit of quantitation (LOQ).[4]

This guide provides a systematic, question-and-answer approach to help you diagnose and resolve baseline issues, ensuring the integrity of your analytical data for N-(2-Ethylhexyl)-2-nitroaniline.

Part 1: Frequently Asked Questions & Initial Diagnosis

This section addresses the most common initial questions and helps you characterize the type of baseline noise you are observing, which is the first step toward an effective solution.

Q1: My baseline is noisy. Where do I even begin?

Start by characterizing the noise. Is it random, periodic (regular), or is it a consistent upward or downward drift? The pattern of the noise is a critical clue to its origin.[5]

  • Random Noise (Fuzzy Baseline): Often appears as continuous, high-frequency fluctuations. This can be caused by issues within the detector, such as a failing lamp or a contaminated flow cell, or by contaminated solvents.[4][6]

  • Periodic Noise (Regular Pulsations): This type of noise shows regular, repeating spikes or waves. It is almost always linked to the pump and mechanical parts of the system, such as worn piston seals or faulty check valves, which cause pressure fluctuations.[1][3][5]

  • Baseline Drift: A slow, steady rise or fall of the baseline is often related to changes in temperature, mobile phase composition, or a column that is not fully equilibrated.[7][8]

The following table summarizes common noise types and their probable sources.

Baseline Appearance Common Description Probable Causes Recommended First Action
Drift Slow, consistent rise or fallColumn temperature fluctuations; Non-equilibrated column; Contaminated mobile phase; Leaks.[8]Allow for longer column equilibration; Check for system leaks; Ensure stable column and solvent temperature.[7]
Periodic Noise Regular, rhythmic pulses or spikesAir trapped in the pump; Faulty check valves; Worn pump seals.[3][9]Purge the pump thoroughly; Clean or replace check valves; Inspect and replace pump seals if necessary.[10]
Random Noise Fuzzy, irregular, high-frequency signalContaminated solvents or reagents; Dirty detector flow cell; Aging detector lamp; Air bubbles in the detector.[1][2][6]Prepare fresh mobile phase; Flush the detector flow cell; Check lamp energy/intensity.
Q2: Could my mobile phase be the problem? I'm using HPLC-grade solvents.

Even HPLC-grade solvents can cause issues if not prepared and handled correctly. Here are common mobile phase-related problems:

  • Inadequate Degassing: Dissolved gases can come out of solution as the mobile phase moves from the high-pressure column to the lower-pressure detector, forming bubbles in the flow cell.[4][11] This is a major cause of random noise and spikes. Modern HPLC systems have in-line vacuum degassers, but their efficiency can decrease over time.[12][13]

  • Contamination: Water is a frequent contaminant in organic solvents, and microbial growth can occur in aqueous buffers left standing for extended periods.[1][14] Always use freshly prepared mobile phase.

  • Immiscible Solvents or Poor Mixing: If mobile phase components are not fully miscible or are poorly mixed, this can cause baseline fluctuations as the composition reaching the detector varies.[2][15] Using a larger volume mixer can help smooth out these inconsistencies.[3]

Q3: I see regular pulses in my baseline that coincide with the pump stroke. What does this mean?

This is a classic sign of a pump-related issue. The pump is the heart of the HPLC system, and its job is to deliver a precise and constant flow of mobile phase.[9] Regular pulsations indicate that the flow rate is fluctuating.

The most common causes are:

  • Air Bubbles in the Pump Head: This is the most frequent cause. Air is more compressible than liquid, so bubbles in the pump head will cause pressure and flow to fluctuate.[9][16]

  • Faulty or Dirty Check Valves: Check valves prevent the mobile phase from flowing backward during the piston's intake stroke. If a check valve is stuck open or partially blocked, it can lead to inconsistent flow and pressure pulsations.[1][10]

  • Worn Pump Seals: Damaged or worn piston seals can cause leaks and allow air to enter the system, leading to pressure fluctuations.[9]

Part 2: Systematic Troubleshooting Guides

If the initial diagnosis doesn't resolve the issue, a more systematic approach is needed. The following guides will walk you through isolating the source of the noise.

Troubleshooting Workflow: A Systematic Approach

The following diagram illustrates a logical workflow for diagnosing the source of HPLC baseline noise.

HPLC_Troubleshooting cluster_0 Start: Observe Baseline Noise cluster_1 Investigation Path cluster_2 Resolution Start Characterize Noise (Drift, Periodic, Random) Isolate_Pump Is noise periodic? Start->Isolate_Pump Isolate_Detector Is noise random or drifting? Start->Isolate_Detector Check_Pump Check Pump: 1. Purge System 2. Clean/Replace Check Valves 3. Inspect Seals Isolate_Pump->Check_Pump Yes Isolate_Column Noise persists? Remove Column & Connect Tubing Check_Pump->Isolate_Column Check_MobilePhase Check Mobile Phase: 1. Prepare Fresh Solvents 2. Degas Thoroughly 3. Check for Miscibility Isolate_Detector->Check_MobilePhase Yes Check_Detector Check Detector: 1. Check Lamp Energy 2. Flush Flow Cell Check_Detector->Isolate_Column Check_MobilePhase->Check_Detector Noise_Gone Noise Gone? Problem is the Column Isolate_Column->Noise_Gone Yes Noise_Stays Noise Persists? Problem is Pre-Column Isolate_Column->Noise_Stays No Fix_Column Resolution: 1. Flush Column 2. Replace Column Noise_Gone->Fix_Column Noise_Stays->Check_Pump

Caption: A decision tree for systematic HPLC baseline noise troubleshooting.

Experimental Protocol 1: Noise Source Isolation

This procedure helps determine if the noise originates from the column or from the system components (pump, detector).

Objective: To systematically isolate the source of baseline noise by removing the column from the flow path.

Methodology:

  • Establish a Baseline: Run the HPLC system with your method's mobile phase composition and flow rate with the column installed. Record the baseline for 10-15 minutes to capture the noise characteristics.

  • Remove the Column: Stop the pump. Carefully disconnect the tubing from both the inlet and outlet of the column.

  • Bypass the Column: Connect the tubing that was attached to the column inlet directly to the tubing leading to the detector. A standard union fitting is used for this purpose. This effectively removes the column from the flow path.[1]

  • Re-establish Flow: Start the pump again at the same flow rate.

  • Observe the New Baseline: Allow the system to stabilize and record the baseline for another 10-15 minutes.

  • Analyze the Results:

    • If the noise disappears or is significantly reduced: The column is the source of the noise. This could be due to contamination, degradation of the stationary phase, or buffer precipitation.[1]

    • If the noise persists: The problem lies within the HPLC system itself (pump, degasser, injector, or detector). Proceed with troubleshooting these components.

Experimental Protocol 2: Mobile Phase Preparation and Degassing

Proper mobile phase preparation is critical for a stable baseline.

Objective: To prepare a high-quality, gas-free mobile phase to minimize baseline noise.

Methodology:

  • Use High-Purity Reagents: Always use HPLC-grade solvents and high-purity salts and additives.

  • Filter Aqueous Components: Filter all aqueous buffers and solutions through a 0.22 µm or 0.45 µm membrane filter to remove particulate matter that can damage the pump and column.[17]

  • Degas the Mobile Phase: Dissolved gas is a primary cause of baseline noise.[18] Use one of the following methods:

    • In-line Vacuum Degassing: Most modern HPLCs are equipped with an in-line degasser, which is highly effective for continuous degassing.[11][13] Ensure it is functioning correctly (you should hear the vacuum pump cycle periodically).

    • Helium Sparging: Bubbling helium through the solvent for 10-15 minutes is a very effective way to remove dissolved gases, removing up to 80% of dissolved air.[13][19]

    • Sonication: While less effective than sparging or in-line degassing (removing only 20-30% of dissolved gas), sonicating the mobile phase in an ultrasonic bath for 10-15 minutes can help dislodge dissolved gases.[12] This is often combined with vacuum filtration.

  • Ensure Miscibility: When preparing mixed mobile phases, add the solvents in an order that prevents precipitation (e.g., for buffers with acetonitrile, mix the buffer completely in water before adding the organic solvent).

  • Prepare Freshly: It is best practice to prepare aqueous mobile phases daily to prevent microbial growth.[8]

Q4: I've isolated the noise to the column. What are the next steps?

If the column is the culprit, the issue is likely contamination or degradation. For a reversed-phase C18 column, which is commonly used for nitroaniline compounds, follow this flushing protocol.[20][21]

Protocol for Column Flushing and Regeneration:

  • Disconnect from Detector: To avoid flushing contaminants into the detector flow cell, disconnect the column outlet from the detector and direct the flow to a waste beaker.[2]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water to remove buffer salts and polar contaminants.

  • Organic Wash: Flush with 20-30 column volumes of a strong organic solvent like isopropanol or methanol to remove strongly retained organic compounds.

  • Re-equilibration: Reconnect the column to the detector and equilibrate with your initial mobile phase conditions for at least 30-60 minutes, or until a stable baseline is achieved. Some methods may require longer equilibration times.

  • If Noise Persists: If a thorough flush does not resolve the issue, the column may be permanently damaged or at the end of its lifespan and will need to be replaced.[15]

Q5: The noise is still present after removing the column. How do I troubleshoot the detector?

If the noise is not from the column, the detector is a likely source, especially for random noise or drift.

  • Check the Lamp: UV detector lamps have a finite lifetime. An aging lamp can result in lower light intensity and increased noise.[4][6] Most HPLC software allows you to check the lamp energy or intensity. If it is low, the lamp needs replacement.[2]

  • Clean the Flow Cell: The flow cell can become contaminated with precipitated buffers, sample components, or air bubbles.[2] Flush the flow cell with a strong, miscible solvent like isopropanol. For stubborn contamination, flushing with a dilute acid (e.g., 1N nitric acid, ensuring compatibility with your system) may be necessary.

  • Manage Temperature: Temperature fluctuations between the column and the detector can cause baseline drift, especially with refractive index changes.[2][7] Using a heat exchanger or ensuring the column compartment and detector are at stable, similar temperatures can help.[22]

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Overbrook Scientific. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024, November 5). Separation Science. [Link]

  • HPLC Degassing methods: Inline vs Offline. (2025, October 31). Phenomenex. [Link]

  • The Basics of Mobile Phase Degassing. Chromatography Today. [Link]

  • Troubleshooting Guide for HPLC Pumps: Tips and Tricks. (2026, March 25). G-M-I, Inc. [Link]

  • Offline vs. Online Degassing of HPLC Solvents. (2025, October 15). Chrom Tech, Inc. [Link]

  • HPLC Troubleshooting - Noisy Baseline. (2022, August 26). Shimadzu UK Limited. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. [Link]

  • HPLC Degassing Techniques Explained. Scribd. [Link]

  • HPLC Pump Care and Troubleshooting. (2025, October 14). Chrom Tech, Inc. [Link]

  • Eliminating Baseline Problems. Agilent. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions. [Link]

  • How to Address Detector Noise in HPLC Systems. (2025, September 19). Patsnap Eureka. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. [Link]

  • HPLC Pump Troubleshooting: Resolve Pressure & Performance Issues in HPLC Systems. Lighthouse Separations. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials. [Link]

  • Mobile-Phase Degassing: What, Why, and How. (2026, April 1). LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Baseline Issues. Phenomenex. [Link]

  • Isolating Detector Noise: Part 1. (2023, December 9). Separation Science. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. (2019, February 13). LCGC International. [Link]

  • HPLC User Maintenance & Troubleshooting. (2009, April 6). Agilent. [Link]

  • How can I eliminate baseline noise in HPLC? (2014, October 30). ResearchGate. [Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. (2025, August 22). Persee. [Link]

  • Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for N-(2-Ethylhexyl)-2-nitroaniline Hydrogenation

Welcome to the Catalytic Hydrogenation Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the reduction of N-(2-Ethylhexyl)-2-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalytic Hydrogenation Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the reduction of N-(2-Ethylhexyl)-2-nitroaniline to N-(2-Ethylhexyl)-o-phenylenediamine .

Due to the highly branched, hydrophobic 2-ethylhexyl chain positioned directly ortho to the nitro group, this specific substrate presents unique steric and mass-transfer challenges during heterogeneous catalysis. This support center provides mechanistic grounding, self-validating protocols, and troubleshooting frameworks to ensure high-yielding, chemoselective reductions.

Mechanistic Grounding: The "Why" Behind Catalyst Loading

To optimize catalyst loading, one must first understand the kinetic bottlenecks of the reaction. The catalytic hydrogenation of nitroarenes over Palladium on Carbon (Pd/C) follows the classic stepwise Haber mechanism 1. The transformation proceeds from the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the target amine 2.

The Steric Challenge: The bulky 2-ethylhexyl group physically impedes the molecule's ability to achieve an optimal planar binding geometry on the palladium nanoparticle surface. While the initial reduction steps (nitro nitroso hydroxylamine) are highly exothermic and kinetically fast, the final cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step 2. If the catalyst loading is insufficient, the reaction will stall at this stage, leading to incomplete conversion and the potential formation of undesirable azoxy dimers.

Pathway N N-(2-Ethylhexyl)- 2-nitroaniline NO Nitroso Intermediate N->NO +H2 Fast NHOH Hydroxylamine Intermediate NO->NHOH +H2 Fast NH2 N-(2-Ethylhexyl)- o-phenylenediamine NHOH->NH2 +H2 Rate-Limiting Step (Requires Active Pd)

Caption: Nitro group reduction pathway highlighting the rate-limiting hydroxylamine cleavage step.

Standard Operating Procedure: Catalyst Loading Optimization

To establish a self-validating system, you must systematically vary the catalyst loading while strictly controlling mass transfer variables (stirring rate) and hydrogen pressure [[3]]().

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent (e.g., 10 mmol) of N-(2-Ethylhexyl)-2-nitroaniline in 30 mL of solvent. Causality Check: Due to the hydrophobic nature of the 2-ethylhexyl tail, use THF or an Ethanol/Water co-solvent system to ensure complete solubility and prevent the substrate from crashing out during reduction 2.

  • Catalyst Addition: Set up three parallel reactors. Add 5% Pd/C (dry weight basis relative to the substrate) at loadings of 2 wt%, 6 wt%, and 10 wt% . Safety Note: Pd/C is pyrophoric; always purge the reaction vessel with inert gas (N₂ or Ar) prior to catalyst addition to prevent solvent ignition.

  • Purging & Pressurization: Seal the reactors. Evacuate and backfill with N₂ three times, followed by three cycles of H₂ gas 2. Pressurize to a standard 3–5 bar of H₂ 4.

  • Reaction Initiation: Stir vigorously (>1000 rpm) at 25°C–40°C. High agitation is mandatory to overcome gas-liquid-solid mass transfer limitations inherent to bulky substrates 3.

  • Self-Validating Monitoring: Sample the reaction at 30, 60, and 120 minutes. Analyze via HPLC (UV detection at ~254 nm). You must track the disappearance of the starting material and the transient hydroxylamine peak to validate that the catalyst loading is sufficient to drive the reaction to completion.

  • Workup: Once the hydroxylamine peak is fully consumed, vent the H₂, purge with N₂, and filter the mixture through a Celite pad to remove the Pd/C catalyst 2. Concentrate the filtrate under reduced pressure to isolate the diamine.

Quantitative Data: Catalyst Loading Profiles

The table below summarizes the expected kinetic and thermal behaviors based on varying Pd/C loadings for sterically hindered ortho-nitroanilines 3.

Pd/C Loading (wt%)Initial Reaction RateExotherm RiskHydroxylamine ClearanceOverall Recommendation
1 - 2% SlowLowPoor (Reaction stalls)Insufficient active sites for bulky substrates.
5 - 8% Moderate to FastModerateExcellent Optimal Zone. Balances complete conversion with thermal control.
10 - 15% Extremely FastHigh (Thermal runaway)ExcellentUse only with active jacketed cooling to prevent side reactions.

Troubleshooting FAQs

Q1: My reaction stalls at ~80% conversion, and HPLC shows a persistent intermediate. Should I just increase the reaction time? A1: No. The persistent intermediate is almost certainly the hydroxylamine 2. Prolonged reaction times without sufficient active catalyst sites will not force the N–O bond cleavage; instead, it may promote bimolecular condensation into azoxy or azo compounds 2. Solution: This indicates insufficient catalyst loading or active site poisoning 5. Increase the Pd/C loading to 6–8 wt%. If you are recycling the catalyst, switch to a fresh batch, as the resulting ortho-diamine product can competitively bind and poison the Pd active sites over time 5.

Q2: I increased the catalyst loading to 15 wt% to speed up the reaction, but I observed a massive temperature spike and poor yield. What happened? A2: Nitro group reduction is highly exothermic ( ΔH≈−130 kcal/mol per nitro group). By using an excessively high catalyst loading, the initial reduction to the nitroso/hydroxylamine stages occurred almost instantaneously, leading to thermal runaway 5. Localized overheating promotes substrate degradation and side reactions 2. Solution: Optimize the loading back to the 5–8 wt% range. If higher loading is strictly necessary, implement active cooling or feed the nitro substrate slowly into the active catalyst suspension.

Q3: Does the bulky 2-ethylhexyl group affect how I should stir the reaction? A3: Absolutely. The hydrophobicity and steric bulk of the 2-ethylhexyl chain significantly decrease the diffusion rate of the substrate into the mesopores of the carbon support 3. Solution: Ensure your stirring rate is strictly in the kinetic regime (e.g., >1000 rpm in small-scale batch reactors) to eliminate external mass transfer resistance 6. If the stirring is too slow, increasing the catalyst loading will yield diminishing returns because the reaction becomes limited by the diffusion of H₂ and substrate to the catalyst surface rather than the number of active sites 6.

Troubleshooting Start Reaction Stalls / Incomplete Conversion Check1 Check Intermediate via HPLC/TLC Start->Check1 IsNHOH Hydroxylamine Present? Check1->IsNHOH Sol1 Increase Pd/C Loading or H2 Pressure IsNHOH->Sol1 Yes Sol2 Check for Catalyst Poisoning (Amines) IsNHOH->Sol2 No (Starting Material Remains)

Caption: Decision tree for troubleshooting incomplete hydrogenation of N-(2-Ethylhexyl)-2-nitroaniline.

References

  • The Journal of Organic Chemistry - ACS Publications. "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides."[Link]

  • National Institutes of Health (NIH). "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst."[Link]

  • Industrial & Engineering Chemistry Research - ACS Publications. "Selective Hydrogenation. II. m-Dinitrobenzene To m-Nitroaniline Using Palladium on Carbon As Catalyst." [Link]

  • ResearchGate. "Catalytic hydrogenation of o-nitroanisole in a microreactor: Reactor performance and kinetic studies." [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in N-(2-Ethylhexyl)-2-nitroaniline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing frustratingly low yields when attempting to synthesize N-(2-Ethylhexyl)-2-nitroaniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing frustratingly low yields when attempting to synthesize N-(2-Ethylhexyl)-2-nitroaniline. If your TLC plates are showing massive amounts of unreacted starting material despite extended heating, you are encountering a classic intersection of electronic deactivation and steric hindrance.

This guide is designed to dissect the causality behind these failures, provide self-validating protocols to bypass these roadblocks, and offer a definitive, high-yield alternative to traditional SN2 alkylation.

Pathway Visualization: Identifying the Bottleneck

Before adjusting equivalents or temperatures, we must understand the mechanistic flow of the synthesis. The diagram below illustrates why direct alkylation fails and why inverting the electronic roles via Nucleophilic Aromatic Substitution (SNAr) succeeds.

G cluster_direct Pathway A: Direct N-Alkylation (Bottlenecked) cluster_snar Pathway B: SNAr Alternative (Optimized) A1 2-Nitroaniline (Poor Nucleophile) A3 SN2 Transition State (High Activation Energy) A1->A3 A2 2-Ethylhexyl Bromide (Sterically Hindered) A2->A3 A4 N-(2-Ethylhexyl)-2-nitroaniline (<20% Conversion) A3->A4 Stalls B1 2-Fluoronitrobenzene (Activated Electrophile) B3 Meisenheimer Complex (Favorable Intermediate) B1->B3 B2 2-Ethylhexylamine (Strong Nucleophile) B2->B3 B4 N-(2-Ethylhexyl)-2-nitroaniline (>90% Conversion) B3->B4 Proceeds

Figure 1: Mechanistic comparison between bottlenecked SN2 direct alkylation and the optimized SNAr pathway.

Troubleshooting FAQs

Q1: Why does my direct alkylation of 2-nitroaniline with 2-ethylhexyl bromide stall at <20% conversion? A1: You are battling two compounding factors: severe electronic deactivation and extreme steric hindrance. The ortho-nitro group exerts a strong electron-withdrawing effect via resonance and inductive forces, significantly decreasing the nucleophilicity of the aniline nitrogen[1]. Furthermore, the amine proton is locked in an intramolecular hydrogen bond with the nitro group. On the electrophile side, the 2-ethylhexyl chain is branched at the beta-position. This branching creates massive steric bulk right next to the electrophilic alpha-carbon, drastically raising the activation energy required to achieve the SN2 transition state[2].

Q2: Can I force the direct alkylation by using a stronger base or higher temperatures? A2: Standard bases like K₂CO₃ are insufficient because 2-nitroaniline is a very weak acid. While you can use Sodium Hydride (NaH) to generate the more nucleophilic anilide anion, beta-branched alkyl halides are highly prone to E2 elimination under strongly basic conditions, yielding 2-ethyl-1-hexene instead of your product. A more scientifically sound approach is Phase-Transfer Catalysis (PTC). Utilizing a biphasic system with tetrabutylammonium bromide (TBAB) facilitates the formation of a lipophilic ion pair, offering superior alkylation efficiency compared to traditional homogeneous conditions[3].

Q3: What is the most reliable method to synthesize N-(2-Ethylhexyl)-2-nitroaniline? A3: The gold standard for this specific molecular architecture is to invert the electronic roles via Nucleophilic Aromatic Substitution (SNAr). Instead of alkylating the deactivated aniline, react 2-fluoronitrobenzene (or 2-chloronitrobenzene) with 2-ethylhexylamine. The aliphatic amine is a highly reactive nucleophile, and the ortho-nitro group perfectly activates the aromatic ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex[4]. This addition-elimination route routinely achieves >90% conversion.

Quantitative Data: Strategy Comparison

Synthetic StrategyReagentsMechanistic BottleneckTypical ConversionScalability
Direct SN2 Alkylation 2-Nitroaniline + 2-Ethylhexyl Bromide + K₂CO₃High SN2 activation energy; E2 elimination side-reactions.< 20%Poor
PTC Alkylation 2-Nitroaniline + 2-Ethylhexyl Bromide + NaOH / TBABInterfacial mass transfer limitations.60 - 75%Moderate
Reductive Amination 2-Nitroaniline + 2-Ethylhexanal + ReductantSlow imine formation due to deactivated aniline.50 - 70%Moderate
SNAr (Recommended) 2-Fluoronitrobenzene + 2-Ethylhexylamine + K₂CO₃None. Highly favorable addition-elimination pathway.> 90%Excellent

Validated Experimental Protocols

Protocol A: The SNAr "Gold Standard" Workflow (Recommended)

This protocol bypasses the SN2 steric penalty entirely by utilizing an addition-elimination mechanism.

Reagents:

  • 2-Fluoronitrobenzene (1.0 eq)

  • 2-Ethylhexylamine (1.2 eq)

  • Anhydrous K₂CO₃ (2.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoronitrobenzene in anhydrous DMF.

  • Base Addition: Add anhydrous K₂CO₃ to the solution. The base acts as an acid scavenger for the HF byproduct.

  • Nucleophile Addition: Add 2-ethylhexylamine dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 6–8 hours.

    • Self-Validation Check: The reaction mixture will transition from pale yellow to a deep, vibrant orange/red, visually confirming the formation of the Meisenheimer complex.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the high-Rf 2-fluoronitrobenzene spot disappears entirely, replaced by a bright yellow, lower-Rf product spot.

  • Workup: Cool to room temperature, quench by pouring into ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over MgSO₄ and concentrate under reduced pressure.

Protocol B: PTC-Mediated Direct Alkylation

Use this protocol only if you are strictly limited to using 2-nitroaniline as your starting material.

Reagents:

  • 2-Nitroaniline (1.0 eq)

  • 2-Ethylhexyl bromide (1.5 eq)

  • Tetrabutylammonium bromide (TBAB) (10 mol%)

  • Toluene (0.5 M)

  • 50% Aqueous NaOH solution (5.0 eq)

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 2-nitroaniline and 2-ethylhexyl bromide in toluene. Add the 50% aqueous NaOH solution to create a distinct biphasic system.

  • Catalyst Addition: Add TBAB (10 mol%) to the mixture.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring (>800 rpm) for 18–24 hours.

    • Self-Validation Check: The biphasic mixture requires intense agitation to ensure adequate interfacial surface area. If the organic layer remains pale after 4 hours, mass transfer is failing; increase agitation speed or verify the quality of your TBAB catalyst.

  • Workup: Cool the mixture, separate the organic layer, and extract the aqueous layer once with toluene. Wash the combined organics with water until the pH is neutral, dry over Na₂SO₄, and concentrate. Purification via silica gel chromatography is mandatory to separate unreacted 2-nitroaniline.

References

  • Title: Synthesis of N-(2-Ethoxyethyl)
  • Title: Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline Source: BenchChem URL
  • Title: N-(2-Methoxyethyl)
  • Source: PubMed Central (PMC)

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(2-Ethylhexyl)-2-nitroaniline vs. N-Ethyl-2-nitroaniline

As a Senior Application Scientist in early-stage drug development and fine chemical synthesis, selecting the correct aniline derivative is critical for optimizing reaction kinetics and yield. The reactivity of ortho-nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development and fine chemical synthesis, selecting the correct aniline derivative is critical for optimizing reaction kinetics and yield. The reactivity of ortho-nitroanilines is uniquely governed by a delicate balance of electronic deactivation and steric hindrance[1].

This guide provides an objective, data-driven comparison between N-ethyl-2-nitroaniline (a secondary amine with a small, linear alkyl group) and N-(2-ethylhexyl)-2-nitroaniline (a secondary amine with a bulky, branched alkyl group). By dissecting their steric profiles, nucleophilicity, and gas-phase fragmentation behaviors, we can establish a predictive framework for their use in complex synthetic pathways.

Structural and Mechanistic Divergence

Both compounds share an ortho-nitroaniline core, meaning their baseline nucleophilicity is already severely depressed compared to unsubstituted aniline. The strongly electron-withdrawing nitro group (-M, -I effects) pulls electron density away from the nitrogen lone pair, while intramolecular hydrogen bonding between the amine proton and the ortho-nitro oxygen further restricts conformational freedom[1].

However, the divergence in their reactivity profiles is almost entirely dictated by steric hindrance :

  • N-Ethyl-2-nitroaniline: The linear ethyl group presents minimal steric bulk. The nitrogen lone pair remains relatively accessible for bimolecular nucleophilic substitution (SN2) or addition-elimination reactions (e.g., acylation).

  • N-(2-Ethylhexyl)-2-nitroaniline: The 2-ethylhexyl group is a massive, branched aliphatic chain[2]. The branching at the alpha-beta position creates a severe steric shield around the secondary amine. This bulk not only blocks incoming electrophiles but can also force the nitrogen lone pair out of orbital overlap with the aromatic ring, creating a highly specific, kinetically sluggish reactivity profile.

StericEffect A N-Alkyl-2-nitroaniline Core B Ethyl Group (Linear, Low Bulk) A->B C 2-Ethylhexyl Group (Branched, High Bulk) A->C D Accessible Lone Pair Intact H-Bonding B->D E Shielded Lone Pair Steric Clash C->E F High Nucleophilicity (Fast Acylation) D->F G Low Nucleophilicity (Kinetically Sluggish) E->G

Fig 1: Logical flow of steric bulk impacting nitrogen lone pair accessibility and reactivity.

Comparative Reactivity & Physicochemical Profile

To objectively compare these compounds, we must look at their quantitative physicochemical properties and relative reaction rates. The table below summarizes their core metrics.

ParameterN-Ethyl-2-nitroanilineN-(2-Ethylhexyl)-2-nitroanilineMechanistic Implication
Molecular Weight 166.18 g/mol 250.34 g/mol Impacts stoichiometric calculations and mass transfer in biphasic systems.
Steric Profile (A-Value equivalent) Low (~1.75 kcal/mol)Very High (>2.5 kcal/mol)Branched chains drastically reduce the rate of N-alkylation and N-acylation.
Estimated LogP (Lipophilicity) ~2.5~4.8The 2-ethylhexyl derivative is highly lipophilic, requiring non-polar solvents (e.g., DCM, Toluene) for optimal solvation.
Relative Acylation Rate ( krel​ ) 1.0 (Baseline)< 0.05The bulky branched chain physically blocks the trajectory of incoming electrophiles (e.g., acetyl chloride).
Intramolecular Oxidation (MS/MS) Minimal/Absent[3]Highly ActiveUnder collisional activation, longer/branched alkyl chains facilitate oxygen transfer from the nitro group[3].

Advanced Reactivity: Intramolecular Oxidation

A fascinating and highly specific reactivity difference between short-chain and long-chain N-alkyl-2-nitroanilines occurs in the gas phase. Recent mass spectrometry studies have demonstrated that protonated N-alkyl-2-nitroanilines undergo unique intramolecular oxidation upon collisional activation[3].

While N-ethyl-2-nitroaniline shows minimal propensity for this rearrangement, compounds with longer or branched chains (like the 2-ethylhexyl derivative) facilitate a complex redox reaction where an oxygen atom from the ortho-nitro group is transferred to the alkyl side chain[3]. This results in the elimination of oxidized alkyl fragments (e.g., aldehydes or acids)[4]. For researchers utilizing LC-MS/MS for pharmacokinetic tracking, this means the 2-ethylhexyl derivative will exhibit a highly distinct, heavily fragmented mass spectrum compared to the relatively stable ethyl derivative.

Experimental Validation: Self-Validating Kinetic Protocol

To empirically prove the steric suppression of nucleophilicity, the following self-validating experimental protocol is designed to measure the comparative N-acylation rates of both compounds.

Causality of Design: We utilize acetyl chloride instead of acetic anhydride because the ortho-nitro group already severely deactivates the amine[1]; a highly reactive electrophile is required to force the reaction. Biphenyl is included as an internal standard (IS) to create a self-validating system—any fluctuations in HPLC injection volume or solvent evaporation are mathematically normalized against the inert biphenyl peak.

Protocol: Comparative N-Acylation Kinetics

Materials:

  • Substrates: N-Ethyl-2-nitroaniline and N-(2-Ethylhexyl)-2-nitroaniline (1.0 mmol each)

  • Electrophile: Acetyl chloride (2.0 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) - Chosen for its non-nucleophilic nature.

  • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

  • Internal Standard: Biphenyl (0.5 mmol)

Step-by-Step Methodology:

  • System Initialization: In two separate, flame-dried 25 mL round-bottom flasks under N2 atmosphere, dissolve 1.0 mmol of each respective nitroaniline and 0.5 mmol of biphenyl in 10 mL of anhydrous DCM.

  • Base Addition: Add 2.5 mmol of DIPEA to each flask. Stir at 25°C for 5 minutes to ensure homogeneity.

  • Electrophile Introduction (t=0): Rapidly inject 2.0 mmol of acetyl chloride into each flask.

  • Kinetic Sampling: At exactly t=5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot from each flask.

  • Quenching (Self-Validation): Immediately dilute the aliquot into 1 mL of HPLC-grade Methanol containing 0.1% Trifluoroacetic acid (TFA). Causality: The TFA instantly protonates the DIPEA and destroys unreacted acetyl chloride, freezing the reaction kinetics at that exact second.

  • Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Calculate the conversion percentage by taking the ratio of the product peak area to the biphenyl internal standard peak area.

Workflow S1 Equimolar Substrates + Biphenyl (IS) S2 Acetyl Chloride + DIPEA (25°C) S1->S2 S3 Kinetic Sampling (t=5, 15, 30, 60m) S2->S3 S4 TFA Quench & HPLC-UV Quant S3->S4

Fig 2: Standardized kinetic workflow for comparative N-acylation reactivity assessment.

Expected Results: The N-ethyl-2-nitroaniline will show >80% conversion within 30 minutes due to the unhindered approach of the acetylium ion. In stark contrast, the N-(2-ethylhexyl)-2-nitroaniline will exhibit <10% conversion even at 60 minutes, empirically validating that the steric bulk of the branched chain completely overrides the inherent (albeit weak) nucleophilicity of the ortho-nitroaniline system.

Conclusion for Drug Development Professionals

When designing synthetic routes toward benzimidazoles or functionalized phenylenediamines, the choice of N-alkyl substituent is non-trivial. If downstream chemistry requires further functionalization at the nitrogen atom, N-ethyl-2-nitroaniline is the superior choice due to its accessible lone pair. Conversely, if the synthetic goal is to lock the amine from further side-reactions while imparting massive lipophilicity to the final drug candidate, N-(2-ethylhexyl)-2-nitroaniline provides an excellent, sterically armored building block[2].

References
  • National Institutes of Health (PMC) | Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation of the Alkyl Chain upon Collisional Activation |[Link][3]

  • National Institutes of Health (PubMed) | Protonated N-Alkyl-2-nitroanilines Undergo Intramolecular Oxidation... |[Link][4]

  • Pinpools Chemical Database | N-(2-ethylhexyl)-2-nitroaniline Specifications | [Link][2]

  • Wikipedia, The Free Encyclopedia | 2-Nitroaniline (Properties and Ortho Effect) | [Link][1]

Sources

Comparative

1H and 13C NMR Spectra Validation of Synthesized N-(2-Ethylhexyl)-2-nitroaniline: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary & The Validation Challenge In the development of advanced dyes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary & The Validation Challenge

In the development of advanced dyes, fluorophores, and pharmaceutical intermediates, N-(2-Ethylhexyl)-2-nitroaniline serves as a critical building block. However, validating the purity of this compound presents a unique analytical challenge. The presence of the bulky, branched 2-ethylhexyl group introduces a chiral center that complicates the aliphatic region of Nuclear Magnetic Resonance (NMR) spectra.

This guide objectively compares the performance of a High-Purity Grade synthesized via an optimized fluoro-aromatic Nucleophilic Aromatic Substitution (SNAr) against Conventional Commercial Grades (synthesized via chloro-aromatic SNAr). As a Senior Application Scientist, I will demonstrate how to utilize 1D and 2D NMR spectroscopy as a self-validating system to prove structural integrity, explaining the mechanistic causality behind the spectral phenomena observed.

Synthesis Methodology Comparison: Optimized vs. Conventional SNAr

The quality of the final NMR spectrum is directly dictated by the synthetic route. Conventional synthesis relies on 1-chloro-2-nitrobenzene. However, chlorine is a suboptimal leaving group in SNAr, requiring harsh thermal conditions that trigger side reactions (e.g., dialkylation or reduction), leaving aliphatic impurities that overlap with the target compound's signals.

The Superior Alternative: We utilize 1-fluoro-2-nitrobenzene [1]. The extreme electronegativity of the fluorine atom highly polarizes the C-F bond and dramatically stabilizes the anionic Meisenheimer complex intermediate. This allows the reaction to proceed at lower temperatures with near-quantitative yields, eliminating the aliphatic impurities that traditionally plague the NMR baseline.

Table 1: Synthesis Performance Comparison
ParameterConventional SNAr GradeOptimized SNAr Grade (Recommended)
Aryl Halide Precursor 1-Chloro-2-nitrobenzene1-Fluoro-2-nitrobenzene
Reaction Conditions 120–150 °C, 18–24 hours60–80 °C, 4–6 hours (Mild Base)
Crude Purity ~75% (High impurity profile)>95% (Clean conversion)
Isolated Yield 60–70%>90%
NMR Baseline Quality Poor (Aliphatic impurity overlap)Excellent (Clean integration)

Experimental Protocol: Synthesis and Self-Validating NMR Preparation

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to guarantee data integrity.

Step 1: Optimized Synthesis Protocol
  • Reagent Mixing: Dissolve 10.0 mmol of 1-fluoro-2-nitrobenzene and 11.0 mmol of 2-ethylhexylamine in 15 mL of anhydrous DMF.

  • Catalysis: Add 12.0 mmol of finely powdered anhydrous K2​CO3​ . Causality: The mild base scavenges the HF byproduct without triggering base-catalyzed degradation of the nitroarene.

  • Reaction: Heat to 70 °C for 5 hours under a nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 9:1) until the fluorinated starting material is completely consumed.

  • Isolation: Quench with ice water, extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to yield a bright orange oil.

Step 2: Self-Validating NMR Sample Preparation
  • Quantitative Weighing: Accurately weigh 15 mg (for 1H ) or 50 mg (for 13C ) of the purified compound. Causality: This specific mass ensures an optimal signal-to-noise (S/N) ratio without causing concentration-dependent chemical shift drifting.

  • Solvent & Internal Standard: Dissolve in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides a strict, self-validating 0.00 ppm baseline, ensuring all subsequent chemical shifts are absolutely calibrated.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Removing microscopic paramagnetic particulates prevents localized magnetic field inhomogeneities, ensuring sharp line widths (< 0.5 Hz).

  • Acquisition Parameters: Acquire 1H spectra at 400 MHz (16 scans, 10s relaxation delay) and 13C spectra at 100 MHz (1024 scans, 2s relaxation delay). Causality: The extended 10s delay in 1H NMR ensures complete longitudinal relaxation ( T1​ ) of the rigid NH proton, allowing for mathematically exact quantitative integration.

Comparative NMR Spectral Analysis & Mechanistic Insights

The NMR spectra of N-(2-Ethylhexyl)-2-nitroaniline are governed by two major structural features: the intramolecular hydrogen bond and the chiral center .

The Intramolecular Hydrogen Bond Effect

In standard secondary amines, the N-H proton appears as a broad, shifting peak due to rapid intermolecular chemical exchange. However, in our synthesized product, the N-H proton appears as a distinct, sharp peak shifted far downfield to ~8.15 ppm . Mechanistic Causality: The amine proton forms a robust intramolecular hydrogen bond with the adjacent oxygen of the ortho-nitro group [2]. This creates a stable, six-membered pseudo-ring that restricts proton exchange and highly deshields the nucleus, acting as a definitive marker of the ortho-substitution pattern.

The Diastereotopic Splitting Effect

The 2-ethylhexyl chain contains a chiral center at the C2 position. Mechanistic Causality: Because of this chiral center, the two protons on the adjacent nitrogen-bound methylene group ( N−CH2​ ) are diastereotopic . They exist in different magnetic environments and couple with each other, splitting into a complex multiplet at ~3.25 ppm rather than a simple doublet [3]. Conventional grades often mask this crucial multiplet under a broad hump of unreacted aliphatic impurities.

Table 2: 1H and 13C NMR Chemical Shift Assignments ( CDCl3​ )
NucleusShift (ppm)MultiplicityIntegrationStructural Assignment & Causality
1H 8.15br s1HN-H : Deshielded by intramolecular H-bond with NO2​
1H 8.12dd1HAr-H (C3) : Ortho to NO2​ , highly deshielded
1H 7.42ddd1HAr-H (C5) : Para to NO2​
1H 6.85d1HAr-H (C6) : Ortho to NH, shielded by amine lone pair
1H 6.62ddd1HAr-H (C4) : Para to NH
1H 3.25m2H N−CH2​ : Diastereotopic multiplet due to adjacent chiral center
1H 1.65m1HCH : Chiral center methine
1H 1.25–1.45m8H CH2​ : Overlapping aliphatic chain methylenes
1H 0.85–0.95m6H CH3​ : Terminal methyls of the ethyl and butyl branches
13C 145.2C-Ar-C1 : Bound to electronegative nitrogen
13C 132.5C-Ar-C2 : Bound to NO2​ group
13C 46.5 CH2​ - N−CH2​ : Aliphatic carbon adjacent to amine
13C 39.2CH-CH : Chiral branch point

Pathway Visualization

The following workflow illustrates the logical progression from the optimized synthetic route through to the definitive structural validation via NMR.

Workflow A 1-Fluoro-2-nitrobenzene + 2-Ethylhexylamine B Optimized SNAr (Mild Base, Polar Aprotic) A->B Reaction C Crude N-(2-Ethylhexyl)- 2-nitroaniline B->C Extraction D Purification (Flash Chromatography) C->D Isolation E Pure Product (>99% Purity) D->E Yield >90% F 1D NMR (1H & 13C) Structural Baseline E->F CDCl3 Prep G 2D NMR (COSY/HSQC) Aliphatic Resolution E->G CDCl3 Prep

Workflow of optimized SNAr synthesis and NMR validation for N-(2-Ethylhexyl)-2-nitroaniline.

References

  • Title: The Role of 1-Fluoro-2-nitrobenzene in Organic Synthesis: Applications in Synthesis Source: NBInno URL: [Link]

  • Title: An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding; Application to Physicochemical, Environmental, and Biochemical Properties Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study Source: Frontiers in Chemistry URL: [Link]

Validation

A Comparative Guide to the GC-MS Analysis of N-(2-Ethylhexyl)-2-nitroaniline and Its Impurities

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of N-(2-Ethylhexyl)-2-nitroaniline and its process-related impurities. As a crucial intermediate in the synthesis of various organic molecules, the purity of N-(2-Ethylhexyl)-2-nitroaniline is paramount. This document delves into the probable synthetic pathway, potential impurities, and the rationale behind employing GC-MS for quality control. We will explore the experimental parameters for a robust GC-MS method, compare its performance with High-Performance Liquid Chromatography (HPLC), and discuss the toxicological significance of potential impurities. This guide is intended to be a practical resource for researchers and drug development professionals, offering both theoretical insights and actionable protocols.

Introduction: The Significance of Impurity Profiling

N-(2-Ethylhexyl)-2-nitroaniline is a substituted nitroaniline derivative that serves as a versatile building block in organic synthesis. Its structural features make it a valuable precursor for the development of pharmaceuticals, dyes, and other specialty chemicals. The synthesis of such molecules, however, is seldom a perfect process and often results in the formation of impurities. These impurities can arise from unreacted starting materials, byproducts of side reactions, or degradation of the final product.

The presence of impurities, even in trace amounts, can have significant consequences, impacting the efficacy, safety, and stability of the final product. In the pharmaceutical industry, stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and control of impurities.[1][2] Some impurities may be benign, while others can be reactive, unstable, or even genotoxic.[3][4] Therefore, a robust and validated analytical method for impurity profiling is not just a quality control measure but a critical component of the drug development process.

This guide focuses on the application of GC-MS for the comprehensive analysis of N-(2-Ethylhexyl)-2-nitroaniline and its impurities, offering a detailed examination of the methodology and its comparative advantages.

Synthetic Pathway and Potential Impurities

A plausible and common method for the synthesis of N-substituted-2-nitroanilines is through a nucleophilic aromatic substitution (SNAr) reaction.[5][6][7] In the case of N-(2-Ethylhexyl)-2-nitroaniline, this would likely involve the reaction of 2-chloronitrobenzene with 2-ethylhexylamine.

cluster_reactants Reactants cluster_product Product 2-Chloronitrobenzene 2-Chloronitrobenzene Meisenheimer_Complex Meisenheimer Complex 2-Chloronitrobenzene->Meisenheimer_Complex + 2-Ethylhexylamine N-(2-Ethylhexyl)-2-nitroaniline N-(2-Ethylhexyl)-2-nitroaniline Meisenheimer_Complex->N-(2-Ethylhexyl)-2-nitroaniline - Cl- 2-Ethylhexylamine 2-Ethylhexylamine

Caption: Plausible SNAr synthesis of N-(2-Ethylhexyl)-2-nitroaniline.

Based on this synthetic route, a profile of potential impurities can be anticipated:

  • Unreacted Starting Materials:

    • 2-Chloronitrobenzene

    • 2-Ethylhexylamine

  • Positional Isomers: Depending on the purity of the starting 2-chloronitrobenzene, trace amounts of other isomers (e.g., 4-chloronitrobenzene) could lead to the formation of isomeric products.

  • Byproducts from Side Reactions:

    • Bis-substituted products: Reaction of the product with another molecule of 2-chloronitrobenzene.

    • Hydrolysis products: Reaction of 2-chloronitrobenzene with any residual water to form 2-nitrophenol.

  • Degradation Products: The nitroaniline moiety can be susceptible to degradation under certain conditions, although specific pathways would need to be investigated.

The potential for these impurities underscores the necessity for a highly selective and sensitive analytical method to ensure the quality of N-(2-Ethylhexyl)-2-nitroaniline.

GC-MS Analysis: A Powerful Tool for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[8][9] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it exceptionally well-suited for impurity profiling.

Why Choose GC-MS?
  • High Sensitivity: GC-MS can detect impurities at very low concentrations, which is crucial for identifying potentially genotoxic impurities that have strict control limits.[1][8]

  • Excellent Selectivity: The mass spectrometer provides structural information, allowing for the unambiguous identification of impurities, even when they co-elute with other components.[10]

  • Robustness: Well-developed GC-MS methods are generally robust and reproducible, making them suitable for routine quality control applications.

Experimental Protocol: A Self-Validating System

A robust GC-MS method should be designed to be self-validating, meaning the protocol incorporates checks to ensure data integrity.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: An electron ionization (EI) source and a quadrupole mass analyzer are standard.

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a good starting point for separating aromatic amines and their derivatives.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Weighing Accurately weigh sample Dissolution Dissolve in appropriate solvent (e.g., Dichloromethane) Sample_Weighing->Dissolution Dilution Dilute to working concentration Dissolution->Dilution Vial_Transfer Transfer to GC vial Dilution->Vial_Transfer Injection Inject 1 µL into GC Vial_Transfer->Injection Separation Chromatographic Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Filtering (Quadrupole) Ionization->Mass_Analysis Detection Electron Multiplier Mass_Analysis->Detection TIC Total Ion Chromatogram Detection->TIC Peak_Integration Integrate Peaks TIC->Peak_Integration Library_Search NIST Library Search for Impurity Identification Peak_Integration->Library_Search Quantification Quantify using Calibration Curve Library_Search->Quantification Reporting Generate Report Quantification->Reporting

Caption: A typical workflow for GC-MS analysis of impurities.

Detailed GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Temperature 280 °CEnsures complete volatilization of the analyte and impurities without thermal degradation.
Split Ratio 20:1Prevents column overloading while maintaining good sensitivity for trace impurities.
Carrier Gas HeliumProvides good chromatographic efficiency and is inert.[11]
Flow Rate 1.0 mL/min (constant flow)Optimizes separation efficiency for the chosen column dimensions.
Oven Temperature Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 300 °C Hold: 10 minA temperature gradient allows for the separation of compounds with a wide range of boiling points.
Transfer Line Temp 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Energy 70 eVStandard energy for generating reproducible mass spectra for library matching.[12]
Mass Scan Range 40 - 450 amuCovers the expected mass range of the target compound and its potential impurities.

Data Analysis and Interpretation:

The identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).[12] The fragmentation pattern provides a "fingerprint" of the molecule. For N-(2-Ethylhexyl)-2-nitroaniline, characteristic fragments would be expected from the cleavage of the ethylhexyl chain and the nitro group. Quantification is performed by creating a calibration curve using certified reference standards of the impurities.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is a powerful technique, High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for non-volatile or thermally labile compounds.[8][9][10]

FeatureGC-MSHPLC-UV/DAD
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity in the liquid phase.
Analytes Volatile and semi-volatile, thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.[8][13]
Sensitivity Generally higher, especially for trace analysis.[8][14]Good, but may be lower than GC-MS for certain compounds.
Selectivity Very high due to mass spectrometric detection.[10]Good with UV/DAD, but can be limited by co-eluting compounds with similar UV spectra.
Sample Preparation Can be simpler, often just dissolution and injection.May require more complex sample preparation to ensure compatibility with the mobile phase.
Cost Generally lower operational cost due to the use of gases instead of expensive solvents.[13]Higher operational cost due to solvent consumption.
Analysis Time Often faster run times.[13]Can have longer run times depending on the separation.

Decision Logic:

Start Analyze N-(2-Ethylhexyl)-2-nitroaniline and its impurities Thermal_Stability Are all impurities thermally stable? Start->Thermal_Stability Volatility Are all analytes sufficiently volatile? Thermal_Stability->Volatility Yes HPLC Use HPLC Thermal_Stability->HPLC No High_Sensitivity Is ultra-trace level detection required? Volatility->High_Sensitivity Yes Volatility->HPLC No GCMS Use GC-MS High_Sensitivity->GCMS Yes High_Sensitivity->HPLC No

Sources

Comparative

A Comparative Guide to Purity Determination: Validating N-(2-Ethylhexyl)-2-nitroaniline with Quantitative NMR (qNMR)

In the landscape of chemical analysis, the precise determination of purity is a cornerstone of quality, safety, and efficacy, particularly within the realms of research, and drug development. For a compound such as N-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of chemical analysis, the precise determination of purity is a cornerstone of quality, safety, and efficacy, particularly within the realms of research, and drug development. For a compound such as N-(2-Ethylhexyl)-2-nitroaniline, an intermediate with potential applications in various chemical syntheses, an accurate and robust purity assessment is paramount. This guide provides an in-depth exploration of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose. We will dissect the causality behind the experimental design for qNMR, present a detailed protocol, and objectively compare its performance against established chromatographic techniques.

The Principle of qNMR: An Absolute Measurement

Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the concentration and purity of a substance.[1][2] Unlike chromatographic methods that rely on response factors and calibration curves against a reference standard of the same compound, qNMR is a primary ratio method. The fundamental principle of qNMR is that the integrated area of a specific resonance signal in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known concentration, a direct and absolute quantification of the analyte's purity can be achieved.[1][3]

This inherent characteristic of qNMR eliminates the need for identical reference materials for the analyte, which can be a significant advantage, especially when dealing with novel or custom-synthesized molecules where a certified standard may not be available.[4]

Strategic Experimental Design for qNMR

The reliability of a qNMR experiment hinges on a series of carefully considered parameters. Each choice is a deliberate step to ensure the integrity of the quantitative data.

The Critical Choice of an Internal Standard

The internal standard is the linchpin of a successful qNMR experiment.[5] Its selection is governed by several key criteria:

  • High Purity and Stability: The standard must have a well-documented high purity (typically ≥99.5%) and be chemically stable under the experimental conditions.[6]

  • Non-overlapping Signals: The NMR signals of the internal standard must not overlap with any signals from the analyte or impurities.[6][7] A standard with a simple spectrum, ideally a sharp singlet in a clear region of the spectrum, is highly desirable.

  • Solubility: The standard must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[6][8]

  • Known Proton Count: The number of protons giving rise to the selected signal in the standard must be accurately known.

For the analysis of N-(2-Ethylhexyl)-2-nitroaniline, a suitable internal standard would be 1,4-Dinitrobenzene . It is a stable solid with a high purity, and its aromatic protons resonate in a region that is unlikely to overlap with the aliphatic signals of the ethylhexyl group in the analyte.

The Role of the Deuterated Solvent

The choice of deuterated solvent is primarily dictated by the solubility of both the analyte and the internal standard. For N-(2-Ethylhexyl)-2-nitroaniline and 1,4-Dinitrobenzene, Chloroform-d (CDCl3) is an excellent choice due to its ability to dissolve a wide range of organic compounds.

Optimizing NMR Acquisition Parameters for Quantitation

Standard NMR parameters used for qualitative structural elucidation are often insufficient for quantitative analysis.[9] The following parameters must be carefully optimized:

  • Relaxation Delay (d1): This is arguably the most critical parameter in qNMR. The relaxation delay is the time allowed for the nuclei to return to their equilibrium state before the next pulse is applied.[10][11] To ensure full relaxation and obtain accurate integrals, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T1) of all signals of interest (both analyte and standard).[12][13] An insufficient relaxation delay will lead to signal saturation and an underestimation of the integral area.

  • Pulse Angle: A 90° pulse is often recommended for qNMR as it provides the maximum signal intensity in a single scan.[1][13]

  • Number of Scans: The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error) for the signals being integrated.[12]

Experimental Protocol: Purity Determination of N-(2-Ethylhexyl)-2-nitroaniline by qNMR

This protocol outlines a self-validating system for the purity determination of N-(2-Ethylhexyl)-2-nitroaniline.

Materials:

  • N-(2-Ethylhexyl)-2-nitroaniline (Analyte)

  • 1,4-Dinitrobenzene (Internal Standard, certified purity ≥99.5%)

  • Chloroform-d (CDCl3, 99.8% D)

  • High-precision analytical balance (readability ±0.01 mg)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of N-(2-Ethylhexyl)-2-nitroaniline into a clean, dry vial.

    • Accurately weigh approximately 10 mg of 1,4-Dinitrobenzene into the same vial.

    • Record the exact masses of both the analyte and the internal standard.

    • Add approximately 0.7 mL of CDCl3 to the vial and gently swirl until both the analyte and the internal standard are completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer and allow the sample to equilibrate to the probe temperature.

    • Perform standard shimming procedures to optimize the magnetic field homogeneity.

    • Set the following acquisition parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 20 seconds (a conservative value to ensure full relaxation; ideally, T1 values should be measured beforehand).

      • Acquisition Time (at): 2-4 seconds.

      • Number of Scans: 16-64 (adjust to achieve adequate S/N).

    • Acquire the 1H NMR spectrum.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Perform a baseline correction.

    • Integrate the following signals:

      • A well-resolved signal from N-(2-Ethylhexyl)-2-nitroaniline. For example, the triplet corresponding to the terminal methyl group of the ethylhexyl chain (expected around 0.9 ppm, 3H).

      • The singlet from the aromatic protons of 1,4-Dinitrobenzene (expected around 8.4 ppm, 4H).

    • Calculate the purity of N-(2-Ethylhexyl)-2-nitroaniline using the following equation[1]:

      Where:

      • I_analyte = Integral of the analyte signal

      • N_analyte = Number of protons for the integrated analyte signal

      • I_std = Integral of the internal standard signal

      • N_std = Number of protons for the integrated internal standard signal

      • M_analyte = Molar mass of the analyte

      • m_analyte = Mass of the analyte

      • m_std = Mass of the internal standard

      • M_std = Molar mass of the internal standard

      • P_std = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh N-(2-Ethylhexyl)-2-nitroaniline weigh_std Accurately weigh 1,4-Dinitrobenzene (IS) weigh_analyte->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer shim Shim Spectrometer transfer->shim set_params Set Quantitative Parameters (d1, 90° pulse) shim->set_params acquire Acquire 1H NMR Spectrum set_params->acquire process FT, Phasing, Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Workflow for purity determination by qNMR.

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR offers a direct and absolute method for purity determination, it is essential to compare its performance with other widely used techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[14][15][16]

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Absolute quantification based on the molar ratio to an internal standard.[2]Separation based on differential partitioning between a mobile and stationary phase, with quantification against a reference standard.[14]Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase, with quantification against a reference standard.[15]
Specificity High; can distinguish between structurally similar compounds based on unique NMR signals.High; excellent for separating a wide range of non-volatile and thermally labile compounds.[17]Very high, especially when coupled with a mass spectrometer (GC-MS), providing structural information for impurity identification.[17]
Accuracy & Precision High accuracy and precision when experimental parameters are optimized.[9]High accuracy and precision, but dependent on the purity of the reference standard.High accuracy and precision, also dependent on the reference standard's purity.
Sample Throughput Moderate; each sample requires individual preparation and acquisition time.High; autosamplers allow for the analysis of many samples in sequence.High; similar to HPLC with autosampler capabilities.
Destructive No, the sample can be recovered after analysis.Yes, the sample is consumed during the analysis.Yes, the sample is consumed.
Reference Standard Requires a certified internal standard of a different compound.[4]Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte.
Cost High initial instrument cost, but lower solvent consumption.Moderate instrument cost, but ongoing cost of solvents and columns.[16]Lower instrument cost compared to HPLC and NMR, but requires carrier gases.[16]
Logical Relationship in Method Selection

Method_Selection cluster_properties Analyte Characteristics cluster_requirements Analytical Requirements analyte N-(2-Ethylhexyl)-2-nitroaniline Properties non_volatile Non-Volatile analyte->non_volatile thermally_labile Potentially Thermally Labile analyte->thermally_labile soluble Soluble in Organic Solvents analyte->soluble qnmr qNMR hplc HPLC gc GC non_volatile->hplc Preferred non_volatile->gc Less Suitable (requires derivatization) thermally_labile->hplc Preferred thermally_labile->gc High Risk of Degradation soluble->qnmr Suitable soluble->hplc Suitable abs_quant Absolute Quantification Needed abs_quant->qnmr Ideal no_ref_std No Analyte Reference Standard no_ref_std->qnmr Ideal high_throughput High Throughput Needed high_throughput->hplc Advantageous high_throughput->gc Advantageous

Caption: Decision logic for selecting an analytical method.

Conclusion: The Right Tool for the Job

For the validation of N-(2-Ethylhexyl)-2-nitroaniline purity, qNMR presents a compelling case as a primary analytical method. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard is a significant advantage, particularly in a research and development setting. While HPLC and GC are powerful techniques with high throughput capabilities, their reliance on reference standards and the destructive nature of the analysis can be limitations.

The choice of analytical method should always be guided by the specific requirements of the analysis and the properties of the analyte. As demonstrated, a thorough understanding of the principles behind each technique, coupled with a well-designed and validated experimental protocol, is essential for generating reliable and trustworthy data. The methodologies and comparisons presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their analytical endeavors, ensuring the quality and integrity of their work. This aligns with the principles of analytical procedure validation outlined in guidelines such as ICH Q2(R1).[18][19][20]

References

  • Journal of Chemical Education. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ACS Publications. [Link]

  • Organic Primary Standards Group. Quantitative NMR. National Metrology Institute of Japan. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • ResolveMass. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. YouTube. [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • University of St Andrews. (2017, November). Quantitative NMR Spectroscopy. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 70(5), 852–857. [Link]

  • GSP. (2022, November 8). Analytical method validation: A brief review. [Link]

  • Computer Science Purdue. Live qualification/validation of purity methods for protein products. [Link]

  • dos Santos, J. A., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Molecules, 24(19), 3466. [Link]

  • IMSERC. Building Block. The relaxation delay. [Link]

  • Analytical Chemistry. (2025, November 18). Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

  • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. [Link]

  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). [Link]

  • Patsnap Eureka. (2025, August 22). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link]

  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • Chromatography Today. Alternative found for HPLC methods. [Link]

  • European Chemicals Agency. (2003, February 11). 2-NITROANILINE CAS N°: 88-74-4. [Link]

Sources

Validation

Comparative Cytotoxicity and Mechanistic Profiling: N-(2-Ethylhexyl)-2-nitroaniline vs. Unsubstituted 2-Nitroaniline

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Publish Comparison Guide Executive Summary In the fields of medicinal chemistry and predictive toxicology, understanding how...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Publish Comparison Guide

Executive Summary

In the fields of medicinal chemistry and predictive toxicology, understanding how structural modifications influence cellular toxicity is paramount. The addition of bulky alkyl chains to aromatic amines fundamentally alters their physicochemical properties, metabolic fate, and cytotoxic profiles. This guide provides an in-depth, objective comparison between unsubstituted 2-nitroaniline and its lipophilic derivative, N-(2-Ethylhexyl)-2-nitroaniline . By analyzing structure-activity relationships (SAR), quantitative structure-activity relationship (QSAR) models, and standardized in vitro assay data, we elucidate the causality behind their differing toxicological behaviors.

Structural and Physicochemical Divergence

The baseline toxicity of nitroaromatic compounds is heavily dictated by their ability to partition into lipid bilayers and their susceptibility to enzymatic reduction[1].

  • Unsubstituted 2-Nitroaniline (CAS: 88-74-4): This molecule is a relatively small, polar primary amine. The electron-withdrawing nitro group is positioned ortho to the amine, making the molecule highly reactive to metabolic enzymes. In vivo studies indicate an oral LD50 of approximately 1838 mg/kg in rats[2].

  • N-(2-Ethylhexyl)-2-nitroaniline (CAS: 85117-98-2): The substitution of a hydrogen atom on the amine with a branched, 8-carbon aliphatic chain (2-ethylhexyl) transforms the molecule into a secondary amine. This modification drastically increases the octanol-water partition coefficient (LogP) and introduces significant steric bulk around the nitrogen center.

Mechanistic Impact on Cytotoxicity

Cytotoxicity in nitroanilines typically arises from two primary vectors: baseline narcosis (membrane disruption) and reactive toxicity (bioreductive activation of the nitro group into toxic hydroxylamines)[1][3].

While the high LogP of N-(2-Ethylhexyl)-2-nitroaniline increases its baseline accumulation in cellular membranes (a factor known to increase toxicity in aquatic models like Tetrahymena pyriformis)[4][5], the bulky 2-ethylhexyl group creates severe steric hindrance. This shielding prevents metabolic enzymes (e.g., nitroreductases, CYP450s) from easily accessing the ortho-nitro group, thereby reducing the formation of reactive, DNA-binding intermediates compared to the unsubstituted parent compound[3].

Pathway cluster_0 Unsubstituted 2-Nitroaniline cluster_1 N-(2-Ethylhexyl)-2-nitroaniline A 2-Nitroaniline B Nitroreductase / CYP450 A->B High Affinity C Reactive Hydroxylamine B->C Reduction D Oxidative Stress & Cytotoxicity C->D DNA/Protein Binding E N-(2-Ethylhexyl)-2-nitroaniline F Membrane Partitioning E->F High LogP G Steric Hindrance E->G Bulky Alkyl Group H Reduced Metabolic Activation G->H Blocks Enzyme Access

Caption: Bioreductive activation of 2-nitroaniline vs. steric hindrance in N-(2-Ethylhexyl)-2-nitroaniline.

Quantitative Comparative Data

The following table synthesizes the physicochemical and toxicological profiles of both compounds, utilizing QSAR extrapolations and homologous series data for N-substituted aromatics[4][5].

Property / MetricUnsubstituted 2-NitroanilineN-(2-Ethylhexyl)-2-nitroaniline
Molecular Weight 138.12 g/mol 250.34 g/mol
Estimated LogP 1.85~4.5 - 5.0
Primary Cytotoxic Mechanism Bioreductive activation, oxidative stressMembrane disruption (baseline narcosis)
Enzymatic Reactivity High (accessible nitro/amine groups)Low (steric shielding by branched alkyl)
Submitochondrial EC50 180 µM[6]> 500 µM (Estimated via steric models)
Relative in vitro Toxicity Higher specific reactive toxicityLower specific toxicity, higher lipophilic accumulation

Standardized Experimental Protocols

To objectively validate the comparative cytotoxicity of these compounds, researchers must employ self-validating assay systems. The MTT assay remains the gold standard for assessing metabolic viability in response to substituted nitroanilines[3][6].

Protocol: High-Throughput MTT Cell Viability Assay

Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial dehydrogenases. Because nitroanilines are known to interact with submitochondrial particles and uncouple oxidative phosphorylation[6], this assay directly captures the primary mechanism of cellular demise.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer or somatic cells (e.g., HepG2 or A549) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for complete cell attachment[3].

  • Compound Preparation: Prepare stock solutions of 2-nitroaniline and N-(2-Ethylhexyl)-2-nitroaniline in cell-culture grade DMSO.

  • Dose-Response Treatment: Dilute the stocks into culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM. Critical Control: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Replace the seeding media with the treatment media. Incubate the plates for 48 to 72 hours[3].

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT solution to each well. Incubate for an additional 2–4 hours[6].

  • Solubilization & Quantification: Carefully aspirate the MTT media. Add 100 µL of pure DMSO to each well to dissolve the insoluble purple formazan crystals. Read the absorbance at 570 nm using a microplate reader[6].

  • Data Analysis: Normalize absorbance values against the vehicle control (set to 100% viability) and calculate the IC50 using non-linear regression analysis.

Workflow S1 Cell Seeding (96-well plate) S2 Compound Treatment (0.1 - 1000 µM) S1->S2 S3 Incubation (48-72 hrs) S2->S3 S4 MTT Addition & Formazan Formation S3->S4 S5 Absorbance Reading (570 nm) S4->S5

Caption: Standardized MTT assay workflow for evaluating the cytotoxicity of nitroaniline derivatives.

Conclusion

The comparative analysis between unsubstituted 2-nitroaniline and N-(2-Ethylhexyl)-2-nitroaniline highlights a classic toxicological trade-off. While the unsubstituted parent compound exhibits higher specific toxicity due to its susceptibility to bioreductive activation, the N-(2-Ethylhexyl) derivative sacrifices enzymatic reactivity for increased lipophilicity. For drug development professionals and toxicologists, understanding this dynamic is crucial: bulky N-substitutions can successfully mitigate reactive toxicity, but researchers must carefully monitor for off-target effects driven by high membrane accumulation.

References

  • OECD SIDS. (2003). 2-NITROANILINE CAS N°: 88-74-4. UNEP Publications.
  • Benchchem. (2025). N-Substituted 2-Nitroaniline Derivatives: A Comparative Guide for Drug Discovery.
  • Benchchem. (2025). A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines.
  • National Institutes of Health (PMC). (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach.
  • ASM Journals.Toxicity of N-substituted aromatics to acetoclastic methanogenic activity in granular sludge.
  • Oxford Academic. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study.

Sources

Comparative

A Comparative Guide to HPLC and GC-FID Methods for the Quantification of N-(2-Ethylhexyl)-2-nitroaniline

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise and accurate qua...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. N-(2-Ethylhexyl)-2-nitroaniline, a key chemical entity, requires robust analytical methods for its quantification to ensure product quality and safety. This guide provides a comprehensive cross-validation of two powerhouse chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID). As a Senior Application Scientist, my objective is to not only present the "how" but, more critically, the "why" behind the experimental choices, grounding our discussion in established scientific principles and regulatory expectations.

The selection between HPLC and GC-FID is not merely a matter of preference but a scientifically driven decision based on the physicochemical properties of the analyte, the sample matrix, and the specific analytical requirements.[1][2] N-(2-Ethylhexyl)-2-nitroaniline, a substituted aromatic amine, possesses characteristics that make it amenable to both techniques, yet each method offers a unique set of advantages and limitations that will be explored in detail.

This guide will navigate through the core principles of each technique, provide detailed, validated experimental protocols, and present a head-to-head comparison of their performance based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]

The Contenders: A Tale of Two Chromatographies

At its core, chromatography is a separation science.[8][9] Both HPLC and GC-FID excel at separating components of a mixture, but they achieve this through fundamentally different mechanisms.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely adopted technique for non-volatile and thermally labile compounds.[2][10] It utilizes a liquid mobile phase to carry the sample through a packed column containing a solid stationary phase. The separation is governed by the differential partitioning of the analyte between the two phases. For a compound like N-(2-Ethylhexyl)-2-nitroaniline, which contains a polar nitro group and a non-polar alkyl chain, reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the method of choice.

Gas Chromatography-Flame Ionization Detection (GC-FID): GC is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, an inert carrier gas (the mobile phase) transports the vaporized sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. The Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds, making it a workhorse in many analytical laboratories. A critical consideration for N-(2-Ethylhexyl)-2-nitroaniline is its thermal stability; any degradation in the heated injector or column would compromise the accuracy of the analysis.[1]

Experimental Design: A Blueprint for Robust Quantification

The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is predicated on the strong UV absorbance of the nitroaniline chromophore, offering a sensitive and selective means of detection.[10]

Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[11]

  • Reagents: HPLC-grade acetonitrile and water.

  • Standard: A certified reference standard of N-(2-Ethylhexyl)-2-nitroaniline.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm (based on the characteristic absorbance of the nitroaniline moiety).

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(2-Ethylhexyl)-2-nitroaniline reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing N-(2-Ethylhexyl)-2-nitroaniline and dissolve it in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.[12]

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed for the rapid and sensitive analysis of N-(2-Ethylhexyl)-2-nitroaniline, assuming thermal stability.

Instrumentation and Materials:

  • GC-FID System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and an autosampler.

  • Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Reagents: High-purity helium (carrier gas), hydrogen, and air (for FID).

  • Standard: A certified reference standard of N-(2-Ethylhexyl)-2-nitroaniline.

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C.

  • Hydrogen Flow: 40 mL/min.

  • Air Flow: 400 mL/min.

  • Makeup Gas (Helium) Flow: 25 mL/min.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N-(2-Ethylhexyl)-2-nitroaniline reference standard and dissolve in 10 mL of a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing N-(2-Ethylhexyl)-2-nitroaniline and dissolve it in ethyl acetate to a known concentration within the calibration range.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both the HPLC and GC-FID methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample/Standard dissolve Dissolve in Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC analysis workflow for N-(2-Ethylhexyl)-2-nitroaniline.

GC_FID_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data_gc Data Analysis prep_start_gc Weigh Sample/Standard dissolve_gc Dissolve in Ethyl Acetate prep_start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Area detect_gc->integrate_gc calibrate_gc Construct Calibration Curve integrate_gc->calibrate_gc quantify_gc Quantify Analyte calibrate_gc->quantify_gc

Caption: GC-FID analysis workflow for N-(2-Ethylhexyl)-2-nitroaniline.

Method Validation: The Crucible of Trustworthiness

A cornerstone of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[6] The following validation parameters, as outlined in ICH Q2(R1), will be assessed for both the HPLC and GC-FID methods.[4][6]

Validation ParameterHPLC (UV Detection)GC-FIDRationale & Acceptance Criteria (ICH Q2(R1))
Specificity Baseline resolution from potential impurities and degradants.No interfering peaks at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) > 0.999> 0.998A linear relationship between concentration and response should be demonstrated across the range of the analytical procedure. R² should be close to 1.
Range (µg/mL) 1 - 1001 - 100The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%The closeness of test results obtained by the method to the true value. Typically, recovery should be within 98.0% to 102.0%.
Precision (%RSD)
- Repeatability< 1.0%< 1.5%The precision under the same operating conditions over a short interval of time. RSD should typically be ≤ 2%.
- Intermediate Precision< 1.5%< 2.0%The precision within-laboratory variations: different days, different analysts, different equipment, etc. RSD should typically be ≤ 2%.
Limit of Detection (LOD) (µg/mL) ~0.1~0.2The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) ~0.5~0.8The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The decision to employ HPLC or GC-FID for the quantification of N-(2-Ethylhexyl)-2-nitroaniline hinges on a careful consideration of their respective strengths and weaknesses.

FeatureHPLC (UV Detection)GC-FIDSenior Scientist's Insight
Applicability Ideal for non-volatile and thermally labile compounds.[10]Best for volatile and thermally stable compounds.[13]While N-(2-Ethylhexyl)-2-nitroaniline has a relatively high boiling point, its thermal stability must be experimentally verified for GC analysis. HPLC is the more conservative and often safer initial choice.
Selectivity High, especially with a Diode Array Detector for peak purity analysis.Good, but susceptible to co-elution with compounds of similar volatility.HPLC offers superior selectivity, particularly in complex matrices where the risk of interfering compounds is high.
Sensitivity Good, with LODs typically in the low ng range.Very good, with FID being highly sensitive to hydrocarbons.Both techniques offer excellent sensitivity for most applications. The choice may depend on the specific concentration levels being investigated.
Sample Throughput Moderate, with typical run times of 5-15 minutes.High, with run times often under 10 minutes.[13]For high-throughput screening, GC-FID can offer a significant advantage in terms of speed.
Cost & Complexity Higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and less expensive carrier gases.GC-FID is often a more cost-effective solution, both in terms of capital investment and operational expenses.
Robustness Generally very robust and reliable.Can be prone to issues with injector and column contamination.HPLC systems, particularly modern UHPLC systems, are renowned for their robustness and reproducibility in routine use.

The Final Verdict: A Decision Framework

The optimal choice between HPLC and GC-FID is context-dependent. The following decision tree, presented as a Graphviz diagram, provides a logical framework for selecting the most appropriate technique.

Decision_Tree start Start: Quantify N-(2-Ethylhexyl)-2-nitroaniline thermal_stability Is the analyte confirmed to be thermally stable? start->thermal_stability matrix_complexity Is the sample matrix complex with potential interferences? thermal_stability->matrix_complexity Yes hplc Choose HPLC thermal_stability->hplc No throughput_need Is high sample throughput a primary requirement? matrix_complexity->throughput_need No matrix_complexity->hplc Yes throughput_need->hplc No gc_fid Choose GC-FID throughput_need->gc_fid Yes

Caption: Decision tree for selecting between HPLC and GC-FID.

Ultimately, the choice of method should be based on a thorough understanding of the analytical requirements, the properties of the analyte and matrix, and a comprehensive validation study to ensure the generated data is accurate, reliable, and fit for its intended purpose.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • SlideShare. (2018). ICH Q2 Analytical Method Validation. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]

  • GMP Platform. (2024). USP/General Chapter "<621> Chromatography"の改訂理由について通知. [Link]

  • SIELC Technologies. Separation of N-Ethyl-2-nitroaniline on Newcrom R1 HPLC column. [Link]

  • PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • PMC. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • European Bioanalysis Forum. Cross and Partial Validation. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • PubChem. N-Hexyl-2-nitroaniline. [Link]

  • Agilent. (2016). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • PMC. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • PubChem. N-(2-Ethylhexyl)aniline. [Link]

  • Wikipedia. 2-Nitroaniline. [Link]

  • ResearchGate. (2021). Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. [Link]

  • International Journal of ChemTech Research. (2010). A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. [Link]

  • Shimadzu. Quantitation of Residual Solvent in Radiopharmaceuticals. [Link]

  • Avicenna Journal of Medical Biotechnology. (2013). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. [Link]

  • Journal of King Saud University - Science. (2020). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-(2-Ethylhexyl)-2-nitroaniline

Executive Summary: Immediate Action Protocol This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-Ethylhexyl)-2-nitroaniline. Due to the inherent hazards associated with the nitroaniline ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Immediate Action Protocol

This guide provides a detailed, step-by-step protocol for the safe disposal of N-(2-Ethylhexyl)-2-nitroaniline. Due to the inherent hazards associated with the nitroaniline chemical family, this substance must be treated as hazardous waste. The following is a summary of mandatory actions. For a complete understanding of the risks and procedures, a thorough review of this entire document is required.

Immediate "Do's"Immediate "Don'ts"
Consult the SDS: Always review the specific Safety Data Sheet (SDS) from your supplier before handling.Do NOT Pour Down the Drain: This substance is harmful to aquatic life and must not enter sewer systems or waterways.[1][2][3]
Wear Full PPE: Use chemical-resistant gloves, safety goggles, and a lab coat.[4]Do NOT Mix with Other Waste: Segregate N-(2-Ethylhexyl)-2-nitroaniline waste in its own designated container.[1][4]
Work in a Fume Hood: All handling and aliquoting of waste must occur in a well-ventilated chemical fume hood.[1][4][5]Do NOT Dispose in General Trash: This is a hazardous chemical waste and requires professional disposal.
Use Licensed Disposal Service: All N-(2-Ethylhexyl)-2-nitroaniline waste must be disposed of through a certified hazardous waste management facility.[2][4][6][7]Do NOT Allow Dust to Become Airborne: If handling a solid form, prevent the generation of dust.[1][4]

Introduction: A Proactive Approach to a Potential Hazard

N-(2-Ethylhexyl)-2-nitroaniline is a substituted nitroaniline compound. While comprehensive, peer-reviewed safety and disposal data for this specific molecule are not widely available, its chemical structure necessitates a cautious and proactive approach. The nitro and aniline functional groups are well-characterized as having significant toxicological properties. Therefore, this guide is built upon established best practices for closely related and more thoroughly studied nitroaniline compounds, such as 2-nitroaniline and its N-alkylated derivatives.[4]

The core principle of this guide is to treat N-(2-Ethylhexyl)-2-nitroaniline with the same level of caution as a confirmed toxic and environmentally hazardous substance. This ensures the highest degree of safety for laboratory personnel and minimizes environmental impact.

Hazard Profile and Mechanistic Insights

The primary hazards associated with nitroaniline compounds stem from their high acute toxicity upon ingestion, dermal contact, or inhalation.[1][8][9] The aniline moiety is known to be a potent inducer of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. While data on the parent 2-nitroaniline show it may be less potent in this regard compared to its meta and para isomers, the risk cannot be dismissed.[10] Furthermore, this class of compounds is consistently identified as causing skin and eye irritation and posing a significant threat to aquatic ecosystems.[1][11]

Table 1: Summary of Hazards for Structurally Related Nitroaniline Compounds

Hazard Category2-Nitroaniline[1]N-Methyl-2-nitroaniline[8]N-Ethyl-2-nitroaniline[11]
Acute Toxicity (Oral) Category 3: Toxic if swallowedCategory 3: Toxic if swallowedHarmful if swallowed
Acute Toxicity (Dermal) Category 3: Toxic in contact with skinCategory 3: Toxic in contact with skinHarmful in contact with skin
Acute Toxicity (Inhalation) Category 3: Toxic if inhaledCategory 3: Toxic if inhaledHarmful if inhaled
Skin Irritation Not classified, but contact should be avoidedCategory 2: Causes skin irritationCategory 2: Causes skin irritation
Eye Irritation Not classified, but contact should be avoidedCategory 2: Causes serious eye irritationCategory 2: Causes serious eye irritation
Organ Toxicity Category 2: May cause damage to blood through prolonged or repeated exposureNot specifiedNot specified
Aquatic Hazard Category 3: Harmful to aquatic life with long lasting effectsNo data availableNo data available

Essential Prerequisites for Safe Disposal

Before beginning any disposal-related activities, the following controls must be in place.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[8]

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Body Protection: A flame-retardant laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is any risk of aerosol or dust generation outside of this control, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[5]

Engineering Controls

All transfers and handling of N-(2-Ethylhexyl)-2-nitroaniline waste must be performed inside a certified chemical fume hood to prevent the inhalation of vapors or dust.[1][4] Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

Step-by-Step Disposal Protocol

The only acceptable method for disposing of N-(2-Ethylhexyl)-2-nitroaniline is through a licensed professional hazardous waste contractor. The following workflow outlines the process from waste generation to final pickup.

G cluster_prep Preparation Phase cluster_containment Containment Phase cluster_disposal Final Disposal Phase A Identify Need for Disposal B Obtain and Review Supplier-Specific SDS A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Prepare Chemical Fume Hood C->D E Select a Designated, Chemically Compatible Waste Container D->E F Transfer Waste Material into Container (in Fume Hood) E->F G Securely Seal Container F->G H Label Container Clearly: 'Hazardous Waste - N-(2-Ethylhexyl)-2-nitroaniline' G->H I Store Container in a Designated, Ventilated, Secondary Containment Area H->I J Contact Licensed Hazardous Waste Disposal Company I->J K Complete Waste Manifest Paperwork J->K L Hand Over Waste to Certified Personnel K->L

Caption: Workflow for the compliant disposal of N-(2-Ethylhexyl)-2-nitroaniline.

Protocol Steps:
  • Waste Segregation: At the point of generation, N-(2-Ethylhexyl)-2-nitroaniline waste must be kept separate from all other waste streams.[4] This includes solvents, aqueous waste, and solid waste. Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.

  • Container Selection: Use a dedicated, chemically compatible container with a secure, leak-proof lid. The container must be in good condition, free from cracks or damage. Leave chemicals in their original containers if possible.[1]

  • Waste Transfer: Carefully transfer the waste into the designated container inside a chemical fume hood. If transferring a solid, do so carefully to avoid creating dust.[1]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "N-(2-Ethylhexyl)-2-nitroaniline"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][6] The storage area should have secondary containment to control any potential leaks.

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a contracted, licensed hazardous waste disposal company.[7] This is the only acceptable final disposal route.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal, in compliance with local and national regulations.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

G Spill Spill Occurs Assess Assess Spill Size & Location Is it a major spill or outside of a contained area? Spill->Assess Evacuate Evacuate Immediate Area. Alert EHS/Emergency Responders. Assess->Evacuate Yes MinorSpill Small, Contained Spill Assess->MinorSpill No PPE Ensure Full PPE is Worn MinorSpill->PPE Ventilate Ensure Area is Well-Ventilated (Fume Hood On) PPE->Ventilate Contain Contain Spill with Absorbent Material (Sand, Vermiculite) Ventilate->Contain Collect Carefully Collect Contaminated Material with Non-Sparking Tools Contain->Collect Dispose Place in a Labeled Hazardous Waste Container Collect->Dispose Decontaminate Decontaminate Spill Area (See Section 7.0) Dispose->Decontaminate Report Report Incident to Supervisor/EHS Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

Spill Cleanup Protocol (Small, Contained Spills):
  • Prevent Entry into Waterways: Cover any nearby drains immediately.[1]

  • Containment: For liquid spills, contain and collect the spillage using a non-combustible, absorbent material such as sand, earth, or vermiculite.[2][6] For solid spills, moisten the material slightly to prevent it from becoming airborne and carefully sweep it up.[4]

  • Collection: Place the contaminated absorbent material and any contaminated soil into a suitable, sealable container for disposal.[3]

  • Disposal: Label the container as "Hazardous Waste: Spill Debris containing N-(2-Ethylhexyl)-2-nitroaniline" and manage it according to the protocol in Section 5.0.

  • Decontamination: Clean the affected area thoroughly as described in the following section.

Decontamination Procedures

  • Equipment: All non-disposable equipment that has come into contact with N-(2-Ethylhexyl)-2-nitroaniline should be thoroughly rinsed with a suitable organic solvent (e.g., ethanol or acetone), followed by a wash with soap and water. Collect all rinsate as hazardous waste.

  • Surfaces: After a spill cleanup, decontaminate the surface with a suitable solvent and then wash with soap and water.[4]

  • PPE: Remove contaminated clothing immediately and wash it before reuse.[1][8] Disposable items, such as gloves, must be placed in the solid hazardous waste container.

Regulatory Framework

The disposal of N-(2-Ethylhexyl)-2-nitroaniline is governed by regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) classifies wastes under the Resource Conservation and Recovery Act (RCRA). While N-(2-Ethylhexyl)-2-nitroaniline is not specifically listed by name, wastes from the production of nitrobenzene and aniline compounds are regulated.[12][13] Specifically, EPA hazardous waste codes such as F004 (spent non-halogenated solvents including nitrobenzene) and K104 (combined wastewaters from nitrobenzene/aniline production) indicate that this class of chemicals is considered hazardous.[12] Therefore, it is legally required to manage this waste through a licensed hazardous waste handler.

Environmental Considerations

The imperative for professional disposal is underscored by the environmental risks posed by nitroaniline compounds.

  • Ecotoxicity: Nitroanilines are recognized as being harmful to aquatic organisms, with the potential to cause long-term adverse effects in the aquatic environment.[1][7] A release to surface water could have significant toxic effects on fish, daphnia, and algae.[7][14]

  • Persistence and Degradability: 2-Nitroaniline is not considered to be readily biodegradable.[1][10] Its persistence in the environment means that improper disposal can lead to long-term contamination of soil and water. While aniline itself can be biodegraded under certain aerobic conditions, the nitro-substitution significantly increases its recalcitrance.[15]

By ensuring that N-(2-Ethylhexyl)-2-nitroaniline waste is captured, segregated, and professionally treated, we prevent its release and protect sensitive environmental compartments.

References

  • Benchchem. (n.d.). Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet: 2-Nitroaniline.
  • ChemView. (n.d.). Section 2. Hazards identification.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: N-Methyl-2-nitroaniline.
  • 138CI. (2014, May 15). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: N-Ethyl-2-nitroaniline.
  • Canada.ca. (2022, September 14). Chemical Assessment Template Version 7.0.
  • 2 - SAFETY DATA SHEET. (n.d.). Safety Data Sheet.
  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet.
  • Spectrum Chemical. (2009, August 7). Material Safety Data Sheet: 4-Nitroaniline.
  • CPAchem Ltd. (n.d.). Safety data sheet: N-Methyl-2-nitroaniline.
  • Aldrich. (2014, July 1). 4-Nitroaniline - Safety Data Sheet.
  • OECD SIDS. (2003, February 11). 2-NITROANILINE CAS N°: 88-74-4.
  • Englund Marine. (2014, June 13). Safety Data Sheet: Cetane Boost.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Occupational Safety and Health Administration. (2021, January 28). P-NITROANILINE.
  • Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants.
  • European Chemicals Agency. (n.d.). Aniline - Registration Dossier.
  • Occupational Safety and Health Administration. (n.d.). 2-Ethylhexyl acrylate.
  • Tri-iso. (2011, June 1). Material Safety Data Sheet: CN-5.
  • U.S. Environmental Protection Agency. (1988, August 19). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 53(161).

Sources

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